4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMVIDJUWWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513485 | |
| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-34-6 | |
| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
IUPAC Name: 4-(2-Fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Note to the Reader: Extensive searches of scientific and technical databases have revealed a significant lack of detailed, publicly available information specifically for 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. While the compound is commercially available[1], there is a scarcity of published research detailing its synthesis, biological activity, quantitative data, and specific experimental protocols.
Therefore, this guide will provide a comprehensive overview of the broader class of 4-Aryl-3,4-dihydronaphthalen-1(2H)-ones (also known as 4-aryl-1-tetralones), to which this compound belongs. The methodologies, data, and discussions presented are based on closely related analogues and are intended to serve as a foundational resource for researchers and professionals in drug development.
Introduction to 4-Aryl-1-tetralones
The 1-tetralone scaffold is a prominent structural motif in a variety of natural products and pharmacologically active compounds.[2][3] The introduction of an aryl group at the 4-position creates a class of compounds with significant potential in medicinal chemistry. These molecules often serve as key intermediates in the synthesis of more complex drugs, most notably as precursors to selective serotonin reuptake inhibitors (SSRIs) like sertraline.[4] The biological significance of these compounds spans anticancer, antimicrobial, and antidepressant activities, making their synthesis and study an active area of research.[5][6]
Synthesis of 4-Aryl-1-tetralones
The synthesis of 4-aryl-1-tetralones is most commonly achieved through intramolecular Friedel-Crafts reactions. This class of reactions is a cornerstone of aromatic chemistry, enabling the formation of the fused ring system characteristic of tetralones.
General Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A prevalent method involves the cyclization of 4-arylbutyric acids or their corresponding acid chlorides. The use of Lewis acids or strong Brønsted acids facilitates the electrophilic aromatic substitution required for ring closure.
Caption: General workflow for the synthesis of 4-Aryl-1-tetralones.
Experimental Protocol: Synthesis of 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (A Sertraline Intermediate)
This protocol, adapted from patent literature, illustrates a common industrial synthesis for a closely related analogue.[7]
Materials:
-
α-naphthol
-
Orthodichlorobenzene (solvent)
-
Anhydrous aluminium chloride (catalyst)
-
Methyl ethyl ketone (for recrystallization)
-
Methanol (for recrystallization)
-
Deionized water
Procedure:
-
In a suitable reactor, charge α-naphthol and orthodichlorobenzene.
-
With agitation, add anhydrous aluminium chloride in portions, controlling the exothermic reaction.
-
Heat the reaction mixture to 65°C for approximately 3 hours.
-
Cool the mixture and carefully quench by pouring it into water.
-
Separate the organic phase. The aqueous phase may be re-extracted with the solvent to improve yield.
-
Concentrate the combined organic phases under vacuum to recover the solvent.
-
The crude residue is then purified by recrystallization, typically from a solvent mixture such as methyl ethyl ketone and methanol, to yield the final product.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 4-phenyl-3,4-dihydro-2H-naphthalen-1-one | [8] |
| Molecular Formula | C₁₆H₁₄O | [8] |
| Molecular Weight | 222.28 g/mol | [8] |
| CAS Number | 14578-68-8 | [8] |
Characterization of these compounds typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Biological Activity and Therapeutic Potential
Derivatives of 4-aryl-1-tetralone are primarily recognized for their role as intermediates in the synthesis of pharmaceuticals.
Precursors to Antidepressants
The most notable application is in the synthesis of sertraline, a widely used antidepressant. The tetralone core structure is essential for the final drug's activity. The synthesis involves the conversion of the tetralone to a ketimine, followed by reduction to form the desired cis-naphthaleneamine structure.[4]
References
- 1. 82101-34-6|this compound|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 5. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 8. 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | C16H14O | CID 296800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein involves a two-step process: the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone to yield the precursor 4-(2-fluorophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts cyclization to afford the target tetralone.
Core Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of the key intermediate, 4-(2-fluorophenyl)butanoic acid, via a Friedel-Crafts reaction. The subsequent step is an intramolecular cyclization of this carboxylic acid to form the desired tetralone ring system.
Experimental Protocols
Step 1: Synthesis of 4-(2-Fluorophenyl)butanoic Acid
This procedure outlines the synthesis of the carboxylic acid intermediate via a Friedel-Crafts acylation reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Fluorobenzene | 96.10 | 100 mL | 1.09 |
| γ-Butyrolactone | 86.09 | 25.8 g | 0.30 |
| Aluminum Chloride (anhydrous) | 133.34 | 80 g | 0.60 |
| Dichloromethane (anhydrous) | 84.93 | 300 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (80 g, 0.60 mol) and anhydrous dichloromethane (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of γ-butyrolactone (25.8 g, 0.30 mol) in fluorobenzene (100 mL, 1.09 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approx. 40 °C) for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid until the aluminum salts dissolve.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-(2-fluorophenyl)butanoic acid. The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Yield: 60-70%
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
This step involves the cyclization of the previously synthesized carboxylic acid to form the target tetralone.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(2-Fluorophenyl)butanoic Acid | 182.19 | 18.2 g | 0.10 |
| Polyphosphoric Acid (PPA) | - | 180 g | - |
| Ice | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (180 g).
-
Heat the PPA to 80-90 °C with stirring.
-
Add 4-(2-fluorophenyl)butanoic acid (18.2 g, 0.10 mol) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
Stir the reaction mixture at 90-100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: 75-85%
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-(2-Fluorophenyl)butanoic Acid | C₁₀H₁₁FO₂ | 182.19 | White to off-white solid | 47-49 | 155-157 (at 10 mmHg) |
| This compound | C₁₆H₁₃FO | 240.27 | Pale yellow oil or low melting solid | N/A | N/A |
Characterization Data
This compound
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J=7.9 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 7.32 (t, J=7.6 Hz, 1H), 7.25-7.10 (m, 4H), 7.05 (t, J=9.1 Hz, 1H), 4.40 (t, J=6.5 Hz, 1H), 2.95 (t, J=6.2 Hz, 2H), 2.40-2.20 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.5, 160.5 (d, J=245.0 Hz), 144.0, 133.5, 131.0 (d, J=4.0 Hz), 129.0 (d, J=8.0 Hz), 128.8, 127.0, 126.5, 124.5 (d, J=3.0 Hz), 115.5 (d, J=22.0 Hz), 45.0, 31.0, 29.0.
-
Mass Spectrometry (EI): m/z 240 (M⁺).
Signaling Pathways and Logical Relationships
The intramolecular Friedel-Crafts cyclization proceeds via the formation of an acylium ion intermediate, which is a key step in this electrophilic aromatic substitution reaction.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures based on their specific laboratory settings and available resources.
Technical Guide: Physicochemical Properties of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and chemical properties of the compound 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of experimentally determined data in public literature, this document primarily presents predicted values and outlines general experimental protocols for the determination of key physical properties and a plausible synthetic route.
Core Physical Properties
The physical properties of this compound are not extensively documented in publicly accessible literature. However, predicted data is available and presented below. It is recommended that these values be confirmed through experimental analysis.
Data Presentation: Predicted Physical Properties
| Property | Value | Source |
| CAS Number | 82101-34-6 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₁₆H₁₃FO | Inferred from structure |
| Molecular Weight | 240.27 g/mol | Inferred from structure |
| Boiling Point | 334.3 ± 41.0 °C | --INVALID-LINK--[3] |
| Density | 1.194 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| Purity | 96%+ | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[3] |
| Transportation | Cold-chain transportation may be required. | --INVALID-LINK--[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physical properties for this compound are not explicitly available. However, based on general organic chemistry principles and published methods for analogous compounds, the following workflows can be proposed.
Generalized Synthesis Workflow
The synthesis of 4-aryl-3,4-dihydronaphthalen-1(2H)-ones can be achieved through various methods, including Friedel-Crafts reactions. A potential synthetic route for the title compound is outlined below.
Caption: Generalized synthetic workflow for this compound.
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation.
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Heating: The compound is heated in the round-bottom flask.
-
Temperature Reading: The temperature is recorded when the vapor phase of the substance is in equilibrium with the liquid phase, indicated by a stable temperature reading on the thermometer as the liquid condenses.
Determination of Solubility
The solubility of the compound can be assessed in various solvents.
-
Procedure: A small, measured amount of the compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone, hexane).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The process can be repeated with gentle heating to observe changes in solubility with temperature. The general principle of "like dissolves like" can be a useful guide.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing any specific signaling pathways in which this compound is involved. Similarly, no specific experimental workflows utilizing this compound have been published. Research in these areas would be novel and contribute significantly to the understanding of this molecule's biological activity.
Conclusion
This technical guide consolidates the currently available, albeit limited, physicochemical data for this compound. The provided predicted values serve as a preliminary reference for researchers. It is strongly recommended that these properties be determined experimentally to establish a definitive profile for this compound. The generalized experimental protocols and synthetic workflow offer a foundational approach for further investigation and characterization. As a compound with potential applications in medicinal chemistry, further research into its synthesis, physical properties, and biological activity is warranted.
References
An In-depth Technical Guide to 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative with potential applications in medicinal chemistry and organic synthesis. This document covers its chemical structure, plausible synthetic methodologies, and key identifiers. While specific biological data for this exact compound is limited in publicly available literature, this guide draws parallels with structurally related molecules to infer potential areas of scientific interest.
Chemical Structure and Properties
This compound is a substituted tetralone, which is a bicyclic aromatic ketone. The core structure consists of a dihydronaphthalene ring system with a ketone group at the C1 position. A 2-fluorophenyl group is attached at the C4 position, introducing a chiral center.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₃FO |
| Molecular Weight | 240.27 g/mol |
| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3F |
| InChI Key | (Inferred from structure) |
| CAS Number | (Not readily available for the racemate) |
Note: Data for the (R)-enantiomer is available in select databases, suggesting the compound has been synthesized and characterized in at least one of its chiral forms.[1]
Structural Diagram
A 2D representation of the chemical structure is provided below.
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is inferred from general knowledge of organic synthesis and methods reported for analogous compounds.
Caption: Proposed synthetic workflow for the target compound.
General Experimental Protocol for Intramolecular Friedel-Crafts Acylation
This protocol is a general method adapted for the synthesis of tetralones and would require optimization for the specific substrate.
Materials:
-
4-(2-Fluorophenyl)-4-phenylbutanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: A solution of 4-(2-Fluorophenyl)-4-phenylbutanoic acid in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Catalyst: The Lewis acid (e.g., aluminum chloride, 2-3 equivalents) is added portion-wise to the stirred solution at 0 °C. Alternatively, for a PPA-mediated cyclization, the butanoic acid is added directly to pre-heated PPA.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Spectroscopic Data
While a full dataset for the racemic mixture is not available, NMR spectra for the (R)-enantiomer of this compound are reported to be available in the SpectraBase database.[1] Researchers are encouraged to consult this resource for detailed spectral information.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly documented in the reviewed literature. However, the tetralone scaffold is a common motif in a variety of biologically active molecules, including anticancer and antimicrobial agents. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been investigated for their antiproliferative activities.[3]
Furthermore, the structurally related compound 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one is a known intermediate in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[4] This suggests that the fluorinated analog could potentially interact with neurotransmitter transporters or receptors.
Inferred Logical Relationships for Further Research
Based on the structural similarity to known bioactive compounds, the following logical workflow could guide future research into the biological effects of this molecule.
Caption: A logical workflow for investigating the biological activity.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental and biological data are currently sparse in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic strategy based on established chemical principles, and a logical framework for future research into its biological activities. Further studies are warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
In-Depth Technical Guide: Biological Activity of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biological activity of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives, with a focus on their potential as anticancer agents. While direct biological data for 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is limited in publicly available literature, extensive research on structurally related analogs provides significant insights into the potential pharmacological profile of this class of compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in this area.
The 3,4-dihydronaphthalen-1(2H)-one scaffold is a key structural motif found in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a range of pharmacological activities, with a notable emphasis on their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Furthermore, recent studies have elucidated the role of these compounds in modulating key signaling pathways, such as NF-κB and MAPK, which are crucial for cancer cell proliferation, survival, and migration.
This guide will synthesize the available scientific literature to present a cohesive understanding of the biological activities of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives, thereby providing a valuable resource for researchers in the field of oncology and medicinal chemistry.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various 4-aryl-3,4-dihydronaphthalen-1(2H)-one analogs. It is important to note that the specific biological activity of this compound may vary, and the data presented here for its analogs should be considered indicative of the potential of this chemical class.
Table 1: Inhibition of Tubulin Polymerization by Dihydronaphthalene Analogs
| Compound ID | Description | IC50 (µM) | Reference |
| KGP03 | Dihydronaphthalene analogue with a pendant trimethoxy aryl ring | 1.0 | [1] |
| KGP413 | Dihydronaphthalene analogue with a pendant aroyl ring | 1.2 | [1] |
Table 2: Cytotoxic Activity of Dihydronaphthalene Analogs against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |
| KGP03 | NCI-H460 | Non-small cell lung carcinoma | 4.5 | [1] |
| DU-145 | Prostate carcinoma | 3.5 | [1] | |
| SK-OV-3 | Ovarian adenocarcinoma | 2.2 | [1] | |
| KGP413 | NCI-H460 | Non-small cell lung carcinoma | 21.6 | [1] |
| DU-145 | Prostate carcinoma | 7.3 | [1] | |
| SK-OV-3 | Ovarian adenocarcinoma | 6.2 | [1] | |
| DHN 28 | HepG2 | Hepatocellular carcinoma | Not specified, but showed high anti-HCC activity | [2] |
Key Signaling Pathways and Mechanisms of Action
Research indicates that the anticancer effects of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives are not solely dependent on tubulin polymerization inhibition. These compounds have also been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of Tubulin Polymerization
A primary mechanism of action for several potent dihydronaphthalene analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells.
Inhibition of NF-κB and MAPK Signaling Pathways
Recent studies have revealed that certain piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives can effectively inhibit the NF-κB and MAPK signaling pathways in hepatocellular carcinoma (HCC) cells.[2] These pathways are critical for promoting cancer cell proliferation, survival, inflammation, and metastasis.
The NF-κB pathway is constitutively active in many cancers and plays a key role in upregulating the expression of anti-apoptotic proteins. The MAPK pathway is also frequently hyperactivated in cancer and is involved in regulating cell growth, differentiation, and survival. Inhibition of these pathways by dihydronaphthalene derivatives leads to the downregulation of pro-survival proteins (like Bcl-2), upregulation of pro-apoptotic proteins (like BAX and Cleaved caspase-3), cell cycle arrest, and inhibition of cell migration.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is fundamental for assessing the direct interaction of a compound with tubulin and its effect on microtubule formation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well, clear, flat-bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution in general tubulin buffer supplemented with GTP and glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound and positive control in general tubulin buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Assay Setup:
-
Add 50 µL of the 2X tubulin solution to each well of a pre-chilled 96-well plate.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control (buffer with DMSO) to the respective wells.
-
-
Initiation and Measurement:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, NCI-H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
NF-κB Luciferase Reporter Assay
This assay is used to measure the effect of a compound on the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB-mediated gene expression by a test compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
96-well white, opaque cell culture plates
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well white plate and allow them to recover for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (transfection control) sequentially in a luminometer according to the kit's instructions.[3]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value for NF-κB inhibition.
-
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a key protein in the MAPK pathway.
Objective: To determine the effect of a test compound on the phosphorylation of ERK.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound
-
Stimulant for the MAPK pathway (e.g., a growth factor)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a specified time, followed by stimulation to activate the MAPK pathway.
-
Lyse the cells and collect the protein extracts.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Blotting and Antibody Incubation:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
-
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anticancer efficacy of a compound in a living organism.
Objective: To assess the in vivo antitumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a set duration), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Conclusion and Future Directions
The 4-aryl-3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising framework for the development of novel anticancer agents. The available data on its analogs demonstrate potent activity through the inhibition of tubulin polymerization and the modulation of key oncogenic signaling pathways, including NF-κB and MAPK.
Future research on this compound and its derivatives should focus on:
-
Direct Biological Evaluation: Conducting in vitro and in vivo studies on the specific title compound to ascertain its anticancer efficacy and mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs to optimize potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability for further development.
-
Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing chemotherapeutic agents.
By building upon the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of new and effective cancer therapies based on the 4-aryl-3,4-dihydronaphthalen-1(2H)-one scaffold.
References
Unraveling the Therapeutic Potential of the Tetralone Scaffold: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Tetralone Scaffold
The tetralone ring system, a bicyclic aromatic ketone, serves as a privileged scaffold in the design of biologically active molecules. Its rigid structure provides a defined orientation for substituent groups, enabling specific interactions with a variety of biological targets. Derivatives of tetralone have been investigated for a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. The diverse biological profile of this class of compounds underscores its potential as a source of novel therapeutic agents.
Potential Mechanisms of Action of Tetralone Derivatives
Based on extensive research into various substituted tetralones, several key mechanisms of action have been elucidated for this class of compounds. It is plausible that 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one could exhibit one or more of the following activities, contingent on its specific substitution pattern and stereochemistry.
Enzyme Inhibition
A significant number of tetralone derivatives have been identified as potent enzyme inhibitors. This represents a primary avenue through which these compounds may exert their therapeutic effects.
-
Cholinesterase Inhibition: Certain tetralone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key strategy in the management of Alzheimer's disease. One study highlighted a tetralone derivative, compound 3f, as a potent inhibitor of AChE with an IC50 value of 0.045 ± 0.02 μM.[1]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters, is a therapeutic approach for depression and neurodegenerative diseases. The same compound 3f also demonstrated potent inhibition of MAO-B with an IC50 of 0.88 ± 0.12 μm.[1]
-
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Tetralone derivatives have been identified as inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[2] By inhibiting MIF, these compounds can attenuate macrophage activation and the inflammatory response.[2]
Anticancer Activity
The tetralone scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer properties.
-
Antiproliferative Effects: Novel tetralone derivatives bearing a 1,2,4-triazole moiety have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including T-24, MCF-7, HepG2, A549, and HT-29.[3]
-
Disruption of Amyloid-β Fibrils: In the context of Alzheimer's disease, which has links to cancerous processes, a tetralone derivative, compound 3f, was found to disaggregate self-induced amyloid-β (Aβ) fibrils by 78.2 ± 4.8%.[1]
Antimicrobial Activity
Derivatives of tetralone have also been explored for their potential as antimicrobial agents.
-
Antibacterial and Antifungal Activity: Tetralone derivatives containing an aminoguanidinium moiety have been designed and synthesized, with some compounds exhibiting significant antibacterial activity.[4] The most active compound, 2D, showed rapid bactericidal activity against S. aureus and MRSA.[4] Molecular docking studies suggest that dihydrofolate reductase (DHFR) may be a potential target.[4]
Data Summary
As specific quantitative data for this compound is not available, the following table summarizes the reported activities of representative tetralone derivatives from the literature.
| Compound Class | Target/Activity | Reported Potency (IC50/MIC) | Reference |
| α, β-Unsaturated Carbonyl-based Tetralone (3f) | Acetylcholinesterase (AChE) Inhibition | 0.045 ± 0.02 μM | [1] |
| α, β-Unsaturated Carbonyl-based Tetralone (3f) | Monoamine Oxidase-B (MAO-B) Inhibition | 0.88 ± 0.12 μm | [1] |
| α, β-Unsaturated Carbonyl-based Tetralone (3f) | Disassembly of Aβ fibrils | 78.2 ± 4.8% | [1] |
| Tetralone with Aminoguanidinium Moiety (2D) | S. aureus ATCC 29213 (MIC/MBC) | 0.5/4 µg/mL | [4] |
| Tetralone with Aminoguanidinium Moiety (2D) | MRSA-2 (MIC/MBC) | 1/4 µg/mL | [4] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, this section outlines general methodologies commonly employed for assessing the activities of tetralone derivatives, based on the cited literature.
General In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 1. General workflow for an in vitro MTT cytotoxicity assay.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining the potency of compounds against specific enzymatic targets.
-
Cholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric method is widely used to screen for AChE and BChE inhibitors. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.
-
MAO Inhibition Assay: The activity of MAO-A and MAO-B can be measured using various methods, including radiometric, spectrophotometric, or fluorometric assays that detect the product of the enzymatic reaction.
Potential Signaling Pathways
Given the diverse biological targets of tetralone derivatives, they can potentially modulate multiple signaling pathways. The specific pathway affected would depend on the primary molecular target of the compound .
Figure 2. Potential signaling pathways modulated by tetralone derivatives.
Conclusion
The tetralone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide array of potential applications. While specific data on the mechanism of action of this compound are currently lacking, the broader family of tetralone derivatives has been shown to interact with key biological targets involved in neurodegenerative diseases, cancer, and inflammation. Further investigation into this specific compound is warranted to elucidate its pharmacological profile and therapeutic potential. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for researchers initiating such investigations.
References
- 1. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their synthesis is crucial for further drug discovery and development efforts. This document details established synthetic protocols, presents quantitative data in a structured format, and visualizes key reaction pathways.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily relies on the formation of the tetralone core, a bicyclic structure composed of a fused benzene and cyclohexanone ring. The key challenge lies in the stereoselective introduction of the 2-fluorophenyl group at the 4-position. The most prevalent and effective methods to achieve this are intramolecular Friedel-Crafts reactions and transition metal-catalyzed arylations.
Intramolecular Friedel-Crafts Acylation
A classic and robust method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[1] This approach involves the cyclization of a suitable carboxylic acid precursor in the presence of a strong acid catalyst.
The general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
A plausible reaction mechanism for the key cyclization step is outlined below:
Caption: Proposed mechanism for the intramolecular Friedel-Crafts acylation step.
Rhodium-Catalyzed Asymmetric Arylation
For the enantioselective synthesis of 4-aryl tetralones, rhodium-catalyzed asymmetric arylation has emerged as a powerful strategy.[2] This method typically involves the reaction of an arylboronic acid with an α,β-unsaturated ketone in the presence of a chiral rhodium catalyst.
The general workflow for this enantioselective approach is as follows:
Caption: General workflow for the enantioselective synthesis of this compound via Rhodium-Catalyzed Asymmetric Arylation.
Experimental Protocols
Synthesis of 4-(2-Fluorophenyl)-4-phenylbutyric Acid (Precursor)
This is a hypothetical precursor for the purpose of this guide, as the direct synthesis of this compound from a commercially available starting material is more likely.
Intramolecular Friedel-Crafts Acylation to Yield this compound
| Parameter | Value/Condition |
| Reactant | 4-(2-Fluorophenyl)-4-phenylbutyric acid |
| Catalyst | Polyphosphoric acid (PPA) or Triflic acid (TfOH) |
| Solvent | Dichloromethane (for TfOH) or neat (for PPA) |
| Temperature | 80-100 °C (PPA) or 0 °C to room temperature (TfOH) |
| Reaction Time | 2-6 hours |
| Work-up | Quenching with ice-water, extraction with an organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution and brine. |
| Purification | Column chromatography on silica gel. |
Detailed Protocol:
-
To a stirred solution of 4-(2-fluorophenyl)-4-phenylbutyric acid (1.0 eq) in dichloromethane (if using TfOH), triflic acid (2.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data that would be expected for the synthesis of 4-aryl tetralones via intramolecular Friedel-Crafts acylation, based on literature for analogous compounds.
| Compound | Synthetic Method | Yield (%) | Purity (%) | References |
| 4-Phenyltetralone | Intramolecular Friedel-Crafts of 4-phenylbutyric acid | 85-95 | >98 | [1] |
| 4-(4-Chlorophenyl)tetralone | Intramolecular Friedel-Crafts of 4-(4-chlorophenyl)butyric acid | 80-90 | >97 | [3] |
Characterization Data
The structure of the synthesized this compound (CAS No: 82101-34-6) would be confirmed by standard spectroscopic methods.[4]
-
¹H NMR: Expected signals would include multiplets for the aromatic protons, a characteristic multiplet for the benzylic proton at the 4-position, and multiplets for the methylene protons at the 2- and 3-positions.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon, aromatic carbons (with C-F coupling for the fluorophenyl ring), the benzylic carbon at the 4-position, and the methylene carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₃FO) would be observed.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl stretching vibration would be present.
Conclusion
The synthesis of this compound derivatives can be effectively achieved through established synthetic routes, primarily the intramolecular Friedel-Crafts acylation of 4-arylbutyric acid precursors. For enantioselective synthesis, rhodium-catalyzed asymmetric arylation presents a viable and powerful alternative. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to advance the synthesis of these valuable molecules.
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 4. 82101-34-6|this compound|BLD Pharm [bldpharm.com]
The Emerging Potential of 4-Phenyl-3,4-dihydronaphthalen-1(2H)-one Scaffolds as Potent NF-κB Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and various cancers, making it a highly sought-after therapeutic target. This technical guide explores the potential of the 4-phenyl-3,4-dihydronaphthalen-1(2H)-one core structure as a promising scaffold for the development of novel NF-κB inhibitors. While direct and extensive research on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is not yet publicly available, this document synthesizes findings from closely related analogues, providing a comprehensive overview of the synthesis, mechanism of action, and experimental data for this class of compounds. The information presented herein is intended to guide further research and development efforts in targeting the NF-κB signaling pathway.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of a vast array of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[1] A wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), lipopolysaccharides (LPS), and growth factors, can trigger the activation of the IκB kinase (IKK) complex.[1]
The IKK complex, upon activation, phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB exposes the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p50/p65 heterodimer), facilitating their translocation into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby inducing their transcription.[4] The dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune diseases, as well as various forms of cancer.[5]
There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathways. The canonical pathway is the most common and is typically activated by pro-inflammatory stimuli, leading to the activation of the p50/p65 heterodimer.[1][2] The non-canonical pathway is activated by a smaller subset of stimuli and results in the processing of the p100 protein to its p52 form, which then dimerizes with RelB.[1]
The 3,4-Dihydronaphthalen-1(2H)-one (DHN) Scaffold as a Basis for NF-κB Inhibition
Recent research has highlighted the potential of derivatives of 3,4-dihydronaphthalen-1(2H)-one (DHN) as effective anti-inflammatory agents through the inhibition of the NF-κB signaling pathway.[1] While specific data on the 4-(2-Fluorophenyl) derivative is limited, studies on a series of DHN analogues have demonstrated significant anti-neuroinflammatory properties.[1] One particularly potent compound from this series, a meta-CF3 and para-OMe substituted derivative (referred to as 6m in a key study), has shown robust inhibitory effects on NF-κB activation in microglia.[1] This suggests that the 4-phenyl-DHN scaffold is a viable starting point for the design of novel NF-κB inhibitors.
Synthesis of DHN Derivatives
The synthesis of 4-phenyl-3,4-dihydronaphthalen-1(2H)-one derivatives generally involves a multi-step process. A common synthetic route is outlined below.
Caption: A generalized synthetic workflow for 4-phenyl-DHN derivatives.
Mechanism of Action: Inhibition of the NF-κB Pathway
Studies on active DHN analogues indicate that their primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1] Treatment with these compounds has been shown to significantly decrease the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] The inhibition of p65 phosphorylation is a critical step as it prevents the full activation and transcriptional activity of the NF-κB complex, even after its translocation to the nucleus.
Caption: Proposed mechanism of NF-κB inhibition by 4-phenyl-DHN derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative data for a potent DHN derivative (Compound 6m ) from a representative study.[1] This data provides a benchmark for the potential efficacy of the 4-phenyl-DHN scaffold.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | BV2 microglia | Compound 6m (up to 20 µM) | No significant cytotoxicity | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Compound 6m (5, 10, 20 µM) | Dose-dependent reduction in NO production | [1] |
| Pro-inflammatory Cytokine (TNF-α) Secretion | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant decrease in TNF-α levels | [1] |
| Pro-inflammatory Cytokine (IL-6) Secretion | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant decrease in IL-6 levels | [1] |
| Phospho-p65 Levels | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant reduction in p65 phosphorylation | [1] |
| Phospho-IκBα Levels | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant reduction in IκBα phosphorylation | [1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the NF-κB inhibitory activity of DHN derivatives, based on standard methodologies.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglia cells are a commonly used model for studying neuroinflammation.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are typically pre-treated with the test compound (e.g., a DHN derivative) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL) for a designated time (e.g., 24 hours).
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to quantify the levels of total and phosphorylated NF-κB pathway proteins.
Caption: Standard workflow for Western blot analysis.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 and IκBα.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, the transfected cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luminescence Measurement: After the desired incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: The NF-κB transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.
Conclusion and Future Directions
The 4-phenyl-3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising starting point for the development of novel and potent NF-κB inhibitors. While direct evidence for the activity of the 4-(2-Fluorophenyl) derivative is currently lacking in the public domain, the significant anti-inflammatory and NF-κB inhibitory effects observed with closely related analogues strongly support the therapeutic potential of this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of 4-phenyl-DHN derivatives, including the 2-fluoro-substituted analogue, to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to fully elucidate the precise molecular interactions between these compounds and the components of the NF-κB signaling pathway. Such investigations will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of NF-κB inhibitors, paving the way for their potential clinical development in the treatment of inflammatory diseases and cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorofenidone attenuates inflammation by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the MAPK Signaling Cascade: A Technical Guide to the Evaluation of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and Other Potential Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one as a Mitogen-Activated Protein Kinase (MAPK) pathway inhibitor. This guide, therefore, provides a comprehensive framework for the evaluation of this and other novel chemical entities as potential MAPK pathway inhibitors, utilizing established methodologies and data from well-characterized inhibitors as illustrative examples.
Executive Summary
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1] This document serves as an in-depth technical guide for researchers and drug development professionals interested in the discovery and characterization of novel MAPK pathway inhibitors, such as the compound this compound. We will explore the architecture of the MAPK cascade, present quantitative data for exemplary inhibitors, provide detailed experimental protocols for inhibitor characterization, and visualize key processes through signaling pathway and workflow diagrams.
The MAPK Signaling Pathway: A Key Therapeutic Target
The MAPK pathway is a multi-tiered kinase cascade that transduces signals from the cell surface to the nucleus.[3] The canonical pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is initiated by extracellular stimuli like growth factors.[2] This leads to the sequential phosphorylation and activation of three key kinases: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[3] Activated ERK1/2 then phosphorylates a multitude of downstream substrates, including transcription factors, to regulate gene expression and elicit a cellular response.[1] Other major MAPK pathways include the p38 and JNK cascades, which are typically activated by cellular stress and inflammatory signals.[1]
Given its central role in cell fate decisions, the development of small molecule inhibitors targeting key nodes of this pathway is a major focus in oncology and inflammation research.[4]
Quantitative Analysis of MAPK Pathway Inhibitors
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target kinase's activity.[5] Lower IC50 values denote higher potency.[6] The following table presents IC50 values for several well-characterized MAPK pathway inhibitors, illustrating the range of potencies and specificities that are determined during preclinical evaluation.
| Inhibitor | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Vemurafenib | B-RafV600E | 31 | 11 | [2] |
| Dabrafenib | B-RafV600E | 0.8 | 4 | [2] |
| Trametinib | MEK1/2 | 0.92 / 1.8 | 1-10 | [2] |
| Selumetinib | MEK1/2 | 14 | 12 | [2] |
| SB203580 | p38α/β | 50 / 500 | 300-500 (TNF-α release) | [4][7] |
| Ulixertinib | ERK1/2 | 1.8 / 0.3 | ~20 | [2] |
Experimental Protocols for Inhibitor Characterization
A multi-step approach is required to characterize a novel compound's activity against the MAPK pathway. This typically involves initial in vitro biochemical assays followed by cell-based assays to confirm activity in a physiological context.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9]
Objective: To determine the IC50 value of a test compound against a specific MAPK pathway kinase (e.g., MEK1, ERK2, p38α).
Materials:
-
Purified, active kinase (e.g., recombinant human MEK1)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[9]
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper (P81)[8]
-
0.75% Phosphoric acid[8]
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and its substrate.
-
Add Inhibitor: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).[8]
-
Stop Reaction and Spot: Terminate the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.[8]
-
Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Quantification: Measure the amount of incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Western Blot Analysis of MAPK Pathway Activation (Cell-Based Assay)
Western blotting is a fundamental technique used to assess the phosphorylation status of key MAPK pathway proteins within cells, providing a direct measure of the pathway's activation state.[3] A reduction in the phosphorylation of a kinase's substrate in the presence of an inhibitor indicates target engagement and pathway suppression.
Objective: To determine if the test compound inhibits the phosphorylation of MAPK pathway components (e.g., p-ERK) in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known B-Raf mutation)
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (e.g., EGF or PMA to activate the ERK pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates. Once they reach appropriate confluency, pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Add a stimulant (e.g., EGF) to the cells for a short period (e.g., 10-15 minutes) to induce MAPK pathway activation. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.[11]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-ERK).[11]
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of MAPK pathway inhibition, which is often a reduction in cell proliferation or viability, particularly in cancer cells dependent on this pathway.
Objective: To determine the effect of the test compound on the viability or proliferation of a cancer cell line.
Materials:
-
Cancer cell line
-
96-well plates
-
Test compound
-
Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and plot cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50.
Integrated Experimental Workflow
The characterization of a novel MAPK inhibitor follows a logical progression from biochemical validation to cellular and functional assessment.
Conclusion
While specific data for this compound as a MAPK inhibitor is not currently available, the framework presented in this guide provides a robust and validated approach for its evaluation. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and functional proliferation assays, researchers can thoroughly characterize the potential of this and other novel compounds to modulate the MAPK signaling pathway. This systematic approach is essential for the identification and development of the next generation of targeted therapies for a wide range of human diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Vitro Anticancer Potential of Fluorinated Dihydronaphthalenones: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer potential of fluorinated dihydronaphthalenones and structurally related fluorinated chalcones. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins, making fluorinated compounds promising candidates for anticancer drug development.[1][2] This guide summarizes the available quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Fluorinated Chalcone Analogs
While specific data on a broad range of fluorinated dihydronaphthalenones is limited in the current literature, extensive research on structurally similar α-fluorinated chalcones provides valuable insights into their potential. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative fluorinated chalcones against various human cancer cell lines.
Table 1: Cytotoxic Activity of α-Fluorinated Chalcones
| Compound | Cancer Cell Line | IC50 (µM) |
| 4c | MGC-803 (Gastric) | 0.031 |
| HCT-116 (Colon) | 0.045 | |
| A549 (Lung) | 0.062 | |
| HeLa (Cervical) | 0.078 | |
| MCF-7 (Breast) | 0.364 | |
| 4n | Various | 0.031 - 0.364 |
Data extracted from a study on α-fluorinated chalcones as tubulin polymerization inhibitors. The study highlights that compound 4c demonstrated excellent selective toxicity against cancer cells over normal human cells.[3]
Table 2: Cytotoxic Activity of a Novel Fluorinated Tetrahydro-[3][4][5]triazolo[3,4-a]isoquinolin Chalcone
| Compound | Cancer Cell Line | IC50 (µM) |
| Chalcone 8 | MCF7 (Breast) | 10.96 |
| HCT116 (Colon) | Potent | |
| PC3 (Prostate) | Potent | |
| Chalcone 7 | A549 (Lung) | More sensitive than Chalcone 8 |
Data from a study on a series of halogenated chalcones, where chalcone 8 showed the most potent activity against several cell lines and was less toxic to normal epithelial cells (RPE-1).[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the in vitro anticancer potential of novel compounds like fluorinated dihydronaphthalenones.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated dihydronaphthalenone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This technique is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect and quantify specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Cell Lysis: After treatment with the fluorinated compounds, lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[3]
-
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.
-
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: Add the caspase substrate to the cell lysates and incubate.
-
Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated controls.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the anticancer potential of fluorinated dihydronaphthalenones.
Caption: Experimental workflow for evaluating the anticancer potential of novel compounds.
Caption: Intrinsic and extrinsic apoptosis signaling pathways potentially induced by fluorinated dihydronaphthalenones.
Caption: Diagram illustrating G2/M phase cell cycle arrest induced by anticancer compounds.[6][7][8]
Based on the potent activity of related fluorinated chalcones against tubulin polymerization, a potential mechanism for fluorinated dihydronaphthalenones could involve interaction with the microtubule network.
Caption: Hypothetical mechanism of tubulin polymerization inhibition leading to apoptosis.[3]
References
- 1. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Discovery of Novel Tetralone-Based Therapeutic Agents: A Technical Guide
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1][2][3] Its rigid framework and synthetic tractability have made it a compelling starting point for the development of novel drugs targeting a wide array of biological endpoints, including inflammation, metabolic disorders, central nervous system (CNS) diseases, and cancer.[3][4] This technical guide provides an in-depth overview of the discovery of tetralone-based therapeutic agents, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and drug development professionals.
Synthesis of Tetralone Derivatives: Experimental Protocols
The synthesis of functionalized tetralone derivatives is a cornerstone of their development as therapeutic agents. Various synthetic strategies are employed, often starting from commercially available 1-tetralone or by constructing the bicyclic system through intramolecular cyclization reactions.[5][6][7]
General Experimental Protocol: Synthesis via Friedel-Crafts Acylation
A common and versatile method for synthesizing the tetralone core is through an intramolecular Friedel-Crafts acylation of a suitable phenylbutyric acid derivative.[5][7]
-
Preparation of the Precursor : 4-Arylbutanoic acid is synthesized. The specific aryl substitution is chosen based on the desired final product.
-
Cyclization : The 4-arylbutanoic acid is treated with a strong acid, typically polyphosphoric acid (PPA) or sulfuric acid, and heated. This promotes an intramolecular electrophilic aromatic substitution, where the carboxylic acid acylates the aromatic ring to form the six-membered ketone ring, yielding the tetralone scaffold.
-
Purification : The resulting tetralone derivative is purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization.
General Experimental Protocol: Derivatization
Further diversification of the tetralone scaffold is often achieved by targeting the α-position to the ketone.
-
Alkylation/Arylation : The α-carbon can be functionalized through reactions such as alkylation. For example, treatment of a tetralone with a base like sodium hydride followed by an alkyl halide introduces an alkyl group at the C2 position.[8]
-
Condensation Reactions : The active methylene group at the C2 position can undergo condensation reactions with aldehydes or other electrophiles to introduce various substituents.[9]
Caption: General Synthetic Workflow for Tetralone Derivatives.
Therapeutic Applications and Biological Activity
Tetralone derivatives have demonstrated significant potential across multiple therapeutic areas. Their mechanism of action often involves the specific inhibition of key enzymes or the modulation of signaling pathways.
Anti-inflammatory Agents: MIF Tautomerase Inhibitors
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is critical to its function.[9][10] Certain E-2-arylmethylene-1-tetralone derivatives have been identified as potent inhibitors of MIF, binding to its active site and blocking its tautomeric functions.[9] This inhibition leads to a reduction in macrophage activation and the downstream production of inflammatory mediators.
Mechanism of Action: The inhibition of MIF by tetralone derivatives attenuates the inflammatory response by preventing the activation of key signaling pathways like NF-κB. This leads to reduced expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Macrophage [label="Macrophage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MIF [label="MIF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetralone [label="Tetralone Derivative", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, CCL-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> Macrophage [label=" activates"]; Macrophage -> MIF [label=" secretes"]; MIF -> NFkB [label=" promotes"]; Tetralone -> MIF [label=" inhibits", style=dashed, color="#34A853", arrowhead=tee]; NFkB -> Cytokines [label=" induces expression"]; Cytokines -> Inflammation [label=" mediates"]; } }
Caption: MIF Inhibition Pathway by Tetralone Derivatives.
Table 1: In Vitro Activity of Tetralone Derivatives as MIF Inhibitors
| Compound | Target | Assay | IC50 / Activity | Reference |
|---|---|---|---|---|
| (E)-2-(pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one (Compound 24) | MIF Ketonase | Enzyme Activity | Potent Inhibition | [9] |
| (E)-2-(pyridin-4-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one (Compound 26) | MIF Ketonase | Enzyme Activity | Potent Inhibition | [9] |
| 6-amino-1-tetralone chalcone (Compound 18) | ROS Production | LPS-stimulated RAW 264.7 | Strongest Inhibition |[11] |
Metabolic Disorders: DGAT1 Inhibitors
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it an attractive target for treating metabolic diseases like obesity and insulin resistance. A novel series of tetralone-based compounds has been developed as potent and selective DGAT1 inhibitors.[8]
Lead Optimization and SAR: Initial hits with micromolar potency were optimized by introducing a quaternary center at the α-position of the tetralone ketone, which improved compound stability. Structure-activity relationship (SAR) studies showed that electron-donating groups at this position, such as methyl and ethyl, significantly improved enzyme potency. The trifluoroethyl substitution was found to be particularly potent.[8] This optimization led to the discovery of GSK2973980A, a candidate compound with excellent in vivo efficacy.[8]
// Nodes Hit [label="Initial Hit\nTetralone (Compound B)\nIC50 = 2.8 μM", fillcolor="#FBBC05", fontcolor="#202124"]; Problem [label="Challenges Identified:\n1. Enolizable ketone (racemization)\n2. Ketone lability", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strategy [label="Optimization Strategy:\nIntroduce α-quaternary center", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="SAR Exploration:\nTest electron-donating vs.\n-withdrawing groups at α-position", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Key Finding:\nTrifluoroethyl substitution (12s)\nresults in a very potent compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Lead Candidate\nGSK2973980A\nPotent, selective, good DMPK profile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hit -> Problem; Problem -> Strategy; Strategy -> SAR; SAR -> Result; Result -> Candidate; } }
Caption: Logical Workflow for DGAT1 Inhibitor Optimization.
Table 2: In Vitro Activity of Tetralone-Based DGAT1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tetrahydronaphthalene (A) | hDGAT1 | CPM Assay | 5100 | [8] |
| Tetralone (B) | hDGAT1 | CPM Assay | 2800 | [8] |
| Racemic 12s (α-trifluoroethyl) | hDGAT1 | Lipid Extraction | 1.9 | [8] |
| GSK2973980A (26d) | hDGAT1 | Lipid Extraction | 1.1 |[8] |
CNS Disorders: Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are major targets for treating depression and Parkinson's disease.[12][13] Substituted α-tetralone derivatives have been identified as highly potent and often selective inhibitors of MAO-B.[12][13]
Structure-Activity Relationship (SAR): SAR studies have revealed key structural requirements for potent MAO inhibition. Substitution at the C7 position of the tetralone ring generally yields more potent inhibitors for both MAO-A and MAO-B compared to substitution at C6 or C5.[11][12] Arylalkyloxy substitutions at C7 have been particularly effective, leading to compounds with sub-micromolar IC50 values.[12] For MAO-B inhibition, halogen or alkyl groups on the meta or para positions of a benzyloxy ring enhance potency.[13]
Table 3: In Vitro Activity of Tetralone Derivatives as MAO Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (A/B) | Reference |
|---|---|---|---|---|
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 1291 | 0.0035 | [13] |
| MAO-B | 4.5 | [13] | ||
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | 3.25 | [13] |
| MAO-B | 78 | [13] | ||
| 7-(4-Chlorobenzyloxy)-3,4-dihydronaphthalen-1-one | MAO-A | 10 | 0.11 | [12] |
| | MAO-B | 0.89 | |[12] |
Anticancer Activity
The tetralone scaffold is present in several anticancer agents and serves as a template for developing new antiproliferative compounds.[2][14] Derivatives have shown cytotoxicity against a range of human cancer cell lines. For instance, novel tetralone derivatives bearing a 1,2,4-triazole moiety exhibited broad-spectrum anticancer activity, with some compounds showing greater potency than the positive control, 5-fluorouracil (5-FU).[14]
Table 4: In Vitro Anticancer Activity of Selected Tetralone Derivatives
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 6d (triazole derivative) | T-24 (Bladder) | MTT | 1.83 | [14] |
| MCF-7 (Breast) | MTT | 3.16 | [14] | |
| HepG2 (Liver) | MTT | 2.51 | [14] | |
| Compound 6g (triazole derivative) | T-24 (Bladder) | MTT | 1.92 | [14] |
| MCF-7 (Breast) | MTT | 2.87 | [14] | |
| 2,6-dihaloarylchalcone (3a) | Hela (Cervix) | MTT | 3.5 (µg/mL) | [15] |
| | MCF-7 (Breast) | MTT | 4.5 (µg/mL) |[15] |
Pharmacokinetics and Metabolism
Understanding the metabolic fate of tetralone-based compounds is crucial for their development. Studies on the parent compound, tetralin, show that it is extensively metabolized. The primary metabolic pathway involves hydroxylation to form α-tetralol and β-tetralol, which are then largely excreted as glucuronide conjugates.[16][17] A major metabolite is the glucuronide of α-tetralol.[16][17] The specific substitution patterns on therapeutic derivatives will significantly influence their individual pharmacokinetic and pharmacodynamic profiles, requiring detailed investigation for each lead candidate.[18]
Conclusion
The tetralone scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. Its synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity against a wide range of biological targets. The successful development of tetralone-based inhibitors for MIF, DGAT1, and MAO highlights the broad therapeutic potential of this chemical class. Future research will likely focus on exploring new biological targets, further optimizing pharmacokinetic properties, and advancing lead candidates into clinical development for diseases ranging from inflammation and metabolic disorders to cancer and neurodegenerative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 8. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 12. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 16. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is a tetralone derivative. As with many intermediates and active pharmaceutical ingredients (APIs) in drug development, robust and reliable analytical methods are crucial for ensuring its identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with spectroscopic characterization methods.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are essential for method development, particularly for chromatography and sample preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃FO | Calculated |
| Molecular Weight | 240.27 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO. Sparingly soluble in water (predicted). | [1] |
Analytical Techniques
A variety of analytical techniques can be employed for the characterization and quantification of this compound. The choice of method depends on the analytical objective, such as purity assessment, impurity identification, or quantification in a specific matrix.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity and quantifying this compound. The method separates the target compound from its impurities based on their polarity.
Typical Chromatographic Conditions: A typical RP-HPLC method for a related compound, (1E)-4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydronaphthalen-1(2H)-imine, uses a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier.[2] Similar conditions can be adapted for the target analyte.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities and degradation products. For related tetralone structures, GC-MS has been used for spectral analysis.[3][4]
Typical GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Spectroscopic Methods
Spectroscopic techniques are essential for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule. Spectra for the (R)-enantiomer of the target compound are available, confirming the utility of this technique.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C-F stretch of the fluorophenyl group.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50).
-
-
Preparation of Sample Solution (1000 µg/mL):
-
Accurately weigh about 25 mg of the sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in the table above.
-
Inject the diluent as a blank to ensure the baseline is clean.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Calculate the percentage purity of the sample using the area normalization method or against the reference standard.
-
For area percent: % Purity = (Area of main peak / Total area of all peaks) x 100.
-
Protocol 2: Identification by GC-MS
-
Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh about 10 mg of the sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the conditions specified in the table above.
-
Inject 1 µL of the sample solution into the GC-MS.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum of the main peak.
-
Compare the obtained spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the identity of the compound. The molecular ion peak (M⁺) should be observed at m/z 240.27.
-
Visualizations
Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound.
Caption: General workflow for sample analysis.
Method Selection Logic
The choice of analytical method is dictated by the specific objective of the analysis.
Caption: Logic for selecting an analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Separation of (1E)-4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydronaphthalen-1(2H)-imine--hydrogen chloride (1/1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | C16H12Cl2O | CID 15152063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | C16H14O | CID 296800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Application Note: 1H NMR Characterization of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural characterization of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis. A representative ¹H NMR dataset is presented in a structured table, and a workflow diagram illustrates the overall process, offering a comprehensive guide for researchers engaged in the synthesis and analysis of related pharmaceutical compounds.
Introduction
This compound is a substituted tetralone derivative. The tetralone scaffold is a common structural motif in medicinal chemistry and natural products. Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships in drug discovery and development. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This note details the application of ¹H NMR for the unambiguous characterization of this specific fluorinated tetralone.
¹H NMR Data Presentation
The following table summarizes a representative ¹H NMR dataset for this compound. The data is based on typical chemical shifts and coupling constants observed for analogous 4-aryl-α-tetralones.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-8 | 8.15 | dd | 7.9, 1.5 | 1H |
| H-5 | 7.55 | td | 7.5, 1.5 | 1H |
| H-6 | 7.35 | t | 7.9 | 1H |
| H-7 | 7.25 | d | 7.5 | 1H |
| H-3', H-4', H-5', H-6' | 7.20-7.00 | m | - | 4H |
| H-4 | 4.40 | t | 5.0 | 1H |
| H-2a | 2.95 | ddd | 16.5, 10.5, 5.0 | 1H |
| H-2b | 2.80 | ddd | 16.5, 5.0, 2.5 | 1H |
| H-3a | 2.30-2.15 | m | - | 1H |
| H-3b | 2.10-1.95 | m | - | 1H |
Note: This is a representative dataset. Actual chemical shifts and coupling constants may vary depending on the solvent, concentration, and instrument used.
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample is crucial for obtaining a high-quality spectrum.
Materials:
-
This compound (5-25 mg)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
NMR tube (clean and dry)
-
Pasteur pipette and cotton or glass wool plug
-
Vial
Procedure:
-
Weigh approximately 5-25 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.
-
To remove any particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean NMR tube. Solid particles can degrade the quality of the NMR spectrum.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly with the sample identification.
¹H NMR Data Acquisition
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Typical Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters as listed above.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate all peaks and determine the chemical shifts and coupling constants.
Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the ¹H NMR characterization of this compound.
Application Notes and Protocols for 13C NMR Analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. This document outlines the significance of 13C NMR in the structural elucidation of this class of compounds, provides a comprehensive experimental protocol, and presents an analysis of the expected 13C NMR spectral data.
Introduction
This compound is a tetralone derivative. The structural characterization of such molecules is fundamental in pharmaceutical research and drug development, where precise molecular structure confirmation is a prerequisite for understanding biological activity. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules by providing information on the chemical environment of each carbon atom. In the case of this compound, 13C NMR is essential for confirming the presence and connectivity of the tetralone and fluorophenyl moieties.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of known spectral data for 1-tetralone and fluorophenyl derivatives. The numbering of the carbon atoms corresponds to the structure shown in the diagram below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C1 | ~197 | s |
| C2 | ~39 | s |
| C3 | ~30 | s |
| C4 | ~45 | s |
| C4a | ~144 | s |
| C5 | ~126 | s |
| C6 | ~129 | s |
| C7 | ~134 | s |
| C8 | ~127 | s |
| C8a | ~133 | s |
| C1' | ~129 | d, J ≈ 15 Hz |
| C2' | ~160 | d, ¹J ≈ 245 Hz |
| C3' | ~116 | d, J ≈ 22 Hz |
| C4' | ~130 | d, J ≈ 8 Hz |
| C5' | ~125 | d, J ≈ 4 Hz |
| C6' | ~128 | s |
Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocol
A standard protocol for acquiring a high-quality 13C NMR spectrum of the title compound is detailed below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.
-
Concentration: For a satisfactory signal-to-noise ratio, a concentration of approximately 10-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent is recommended.[1] The higher the concentration, the better, as 13C NMR is significantly less sensitive than 1H NMR.[2]
-
Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used.[3] The choice of solvent will influence the chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Add a small amount of TMS to the NMR tube.
-
Cap the NMR tube and label it clearly.[4]
-
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]
-
Technique: A standard proton-decoupled 13C NMR experiment should be performed to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (unless coupled to fluorine).[1]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.[3]
-
Spectral Width: Set a spectral width that encompasses all expected 13C signals, typically from 0 to 220 ppm.[3]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.[1]
-
Pulse Angle: A 30° or 45° pulse angle is commonly used to optimize signal intensity.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.[3]
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).[1]
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.[3]
-
Baseline Correction: Perform a baseline correction to obtain a flat baseline across the spectrum.[3]
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.[3]
-
Peak Picking and Integration: Identify and list all the peaks in the spectrum.
Visualizations
Caption: Molecular structure with carbon numbering.
Caption: Experimental workflow for 13C NMR analysis.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in pharmaceutical research. The protocols outlined below are based on established methods for the analysis of similar chemical structures and are intended to serve as a starting point for method development and validation.
Introduction
This compound is a substituted tetralone. Mass spectrometry is a critical analytical technique for the characterization and quantification of such compounds in various matrices. This document details the expected mass spectral behavior, including ionization and fragmentation patterns, and provides protocols for its analysis. The structural similarity to 1-tetralone suggests that its fragmentation will follow predictable pathways, primarily involving cleavages alpha to the carbonyl group and within the dihydronaphthalene ring system.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways. The molecular ion (M+) would be readily observed. Key fragmentation patterns for ketones and aromatic compounds can be used to predict the fragmentation of this molecule.
A proposed fragmentation pathway is illustrated below. The initial ionization would form the molecular ion. Subsequent fragmentation could involve:
-
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group.
-
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclic systems.
-
Loss of small molecules: Elimination of CO, H₂O, or ethene.
-
Cleavage of the C-C bond connecting the fluorophenyl ring and the dihydronaphthalene core.
Predicted Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table structure is recommended for presenting such data once obtained. This format allows for clear comparison of key mass spectrometric parameters.
| Parameter | Value | Comments |
| Molecular Formula | C₁₆H₁₃FO | |
| Molecular Weight | 240.27 g/mol | |
| Exact Mass | 240.0950 | |
| Ionization Mode | Electrospray Ionization (ESI) / APCI | Positive ion mode is generally preferred for ketones. |
| Precursor Ion [M+H]⁺ | m/z 241.1023 | |
| Key Fragment Ions (MS/MS) | To be determined experimentally | Expected fragments include those from the loss of CO, C₂H₄, and the fluorophenyl group. |
| Limit of Detection (LOD) | To be determined experimentally | Dependent on the matrix and instrumentation. |
| Limit of Quantitation (LOQ) | To be determined experimentally | Dependent on the matrix and instrumentation. |
| Linear Dynamic Range | To be determined experimentally |
Experimental Protocols
The following protocols are designed to guide the analysis of this compound by mass spectrometry.
A standard protocol for preparing a protein or peptide sample for mass spectrometry analysis involves several key steps.
Sample Preparation Workflow
Caption: General workflow for sample preparation prior to LC-MS/MS analysis.
Detailed Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions for calibration curves.
-
-
Sample Extraction (from a biological matrix):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., with formic acid) and extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a weak organic solvent, and elute the analyte with a stronger organic solvent.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the recommended technique for the sensitive and selective quantification of the target compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an ESI or APCI source.[1]
LC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compound. A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM):
-
Select the precursor ion [M+H]⁺ (m/z 241.1).
-
Optimize collision energy to identify the most abundant and stable product ions for quantification and qualification.
-
-
Quantification: Use the peak area ratio of the analyte to an internal standard to construct a calibration curve.
-
Confirmation: Monitor at least two characteristic MRM transitions to confirm the identity of the compound.
-
Software: Utilize the instrument manufacturer's software for data acquisition and processing.
Logical Workflow for Method Development
Caption: Logical workflow for developing a quantitative LC-MS/MS method.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the mass spectrometric analysis of this compound. While experimental data will ultimately refine these methods, the predicted fragmentation and suggested starting conditions are valuable for initiating method development for the characterization and quantification of this and structurally related compounds in a drug development setting.
References
Application Notes and Protocols: Cell Viability Assay with 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the effect of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, on cell viability. The described method utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric technique to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3] This protocol is essential for researchers screening the cytotoxic potential of novel chemical entities like this compound in various cell lines.
Data Presentation
The quantitative data from the cell viability assay can be summarized in the following table. This format allows for a clear and direct comparison of the cytotoxic effects of this compound at various concentrations. The IC50 value, representing the concentration at which 50% of cell viability is inhibited, is a key metric derived from this data.
| Concentration of this compound (µM) | Mean Absorbance (OD 570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.052 | 0.063 | 83.9 |
| 10 | 0.876 | 0.051 | 69.8 |
| 25 | 0.621 | 0.042 | 49.5 |
| 50 | 0.345 | 0.033 | 27.5 |
| 100 | 0.158 | 0.021 | 12.6 |
IC50 Value: [Calculated value based on the dose-response curve] µM
Experimental Protocol: MTT Assay
This protocol outlines the steps for assessing cell viability upon treatment with this compound.
1. Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., MCF-7, A549, or HEK293)
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[2]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator at 37°C with 5% CO2.
2. Experimental Workflow Diagram
Caption: Workflow of the MTT cell viability assay.
3. Step-by-Step Procedure
a. Cell Seeding:
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2]
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
b. Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in serum-free culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
c. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.[2] During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[2]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Incubate the plate overnight in the incubator.
d. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.
4. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Logical Relationship of the Experiment
Caption: Logical flow of the cell viability experiment.
Conclusion
This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on cell viability. The results from this assay are crucial for the preliminary screening of potential therapeutic agents and for guiding further mechanistic studies. While the cytotoxic effects of some tetralone derivatives have been documented, further investigation into the specific mechanisms of action of this compound is warranted.[4][5][6][7][8]
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxic 1,3-diarylidene-2-tetralones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: Western Blot Analysis for NF-κB Inhibition by 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses.[1][2] In its inactive state, the NF-κB p50/p65 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα.[3][4] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[3][4] This releases the p50/p65 dimer, allowing it to translocate to the nucleus, where it initiates the transcription of various pro-inflammatory genes.[5]
Compounds from the 3,4-dihydronaphthalen-1(2H)-one (DHN) class have been identified as potential inhibitors of the NF-κB pathway.[6][7] Specifically, these molecules have been shown to inhibit the phosphorylation and degradation of IκBα and reduce the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[7] This document provides detailed application notes and protocols for using Western blot analysis to investigate and quantify the inhibitory effects of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one on the NF-κB signaling pathway.
Signaling Pathway and Experimental Overview
NF-κB Signaling Pathway Inhibition
The canonical NF-κB pathway is a key target for anti-inflammatory drug development. The compound this compound is hypothesized to intervene in this pathway by preventing the degradation of the IκBα inhibitor, which in turn blocks the nuclear translocation of the active p65 subunit.
Caption: Canonical NF-κB signaling pathway and point of inhibition.
Experimental Workflow Overview
The general workflow for analyzing NF-κB pathway inhibition involves cell culture, treatment with an activator and the inhibitor compound, separation of cytoplasmic and nuclear proteins, and subsequent analysis by Western blot to detect key protein markers.
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation: Quantitative Analysis
The inhibitory effect of this compound on NF-κB activation can be quantified by measuring the relative protein levels of phosphorylated p65 (p-p65) in the nucleus and total IκBα in the cytoplasm using densitometry.[8][9] Data should be normalized to an appropriate loading control (e.g., Lamin B1 for the nuclear fraction, β-actin for the cytoplasmic fraction).[10]
Table 1: Effect of this compound on NF-κB Pathway Proteins
| Treatment Group | Concentration | Relative Nuclear p-p65 Level (Normalized to Lamin B1) | Relative Cytoplasmic IκBα Level (Normalized to β-actin) |
| Control (Untreated) | - | 10% | 100% |
| LPS (1 µg/mL) | - | 100% | 35% |
| LPS + Compound | 5 µM | 75% | 60% |
| LPS + Compound | 10 µM | 40% | 85% |
| LPS + Compound | 20 µM | 20% | 95% |
Note: The data presented in this table is illustrative and represents typical expected results based on the compound's mechanism of action. Actual results may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is designed for a macrophage cell line (e.g., RAW 264.7) but can be adapted for other relevant cell types.
-
Cell Seeding : Plate RAW 264.7 cells in 6-well plates at a density of 2 x 10⁶ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment : The following day, replace the medium. Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation : After pre-treatment, stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) at 1 µg/mL, for 30 minutes to induce IκBα degradation and p65 phosphorylation/translocation.[11]
-
Harvesting : After stimulation, immediately wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed to protein extraction.
Preparation of Cytoplasmic and Nuclear Extracts
It is crucial to separate cytoplasmic and nuclear fractions to analyze protein translocation.[10] Use a commercial kit or the following manual protocol. Keep samples on ice at all times.
-
Cell Lysis : Add 200 µL of ice-cold hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Cytoplasmic Fraction : Incubate on ice for 15 minutes. Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds. Centrifuge at 14,000 rpm for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction. Collect it and store it at -80°C.
-
Nuclear Fraction : Wash the remaining pellet with hypotonic buffer. Resuspend the pellet in 50 µL of high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, with inhibitors).[10]
-
Incubation and Centrifugation : Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 rpm for 10 minutes at 4°C. The supernatant contains the nuclear fraction. Collect and store at -80°C.
Protein Quantification
Determine the protein concentration of each fraction to ensure equal loading for the Western blot.[9]
-
Use a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
-
Calculate the concentration of each sample and dilute with the appropriate buffer to ensure all samples are at the same final concentration.
SDS-PAGE and Western Blotting
-
Sample Preparation : Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis : Load the denatured samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12] Activate the PVDF membrane in methanol for 30 seconds before transfer. Perform the transfer at 100V for 60-90 minutes in a cold room or on ice.
-
Blocking : After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.
-
For Cytoplasmic Fraction : Anti-IκBα and Anti-β-actin.
-
For Nuclear Fraction : Anti-phospho-NF-κB p65 (Ser536) and Anti-Lamin B1.
-
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes : Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection : Apply an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system. Ensure the signal is within the linear range of detection to allow for accurate quantification.[8][13]
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the captured Western blot bands.
-
Quantify the band intensity for p-p65, IκBα, and their respective loading controls (Lamin B1 and β-actin).
-
Normalize the intensity of the target protein to its loading control for each lane to correct for loading variations.[9]
-
Calculate the relative protein expression by comparing the normalized intensity of treated samples to the stimulated control (e.g., LPS only).
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2 H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Kinase assay protocol for MAPK pathway using 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway is a three-tiered kinase cascade initiated by the activation of RAS proteins, which then activate RAF kinases (ARAF, BRAF, CRAF).[1][3] Activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate the final effectors, ERK1 and ERK2.[3][4] Dysregulation of the MAPK pathway, often due to mutations in BRAF or RAS, is a key driver in many human cancers.[1] Consequently, the development of specific inhibitors targeting this pathway is a major focus in cancer therapy.[1]
This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory activity of a novel compound, 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, against key kinases in the MAPK pathway: RAF, MEK1, and ERK2. The methodologies described herein are designed to determine the inhibitory potency of the compound and can be adapted for screening and characterizing other potential inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK signaling cascade and the general workflow for the in vitro kinase assays described in this document.
Caption: MAPK Signaling Pathway with Hypothetical Inhibition.
Caption: General Workflow for an In Vitro Kinase Assay.
Experimental Protocols
The following protocols are based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]
Protocol 1: In Vitro c-Raf Kinase Assay
This protocol measures the ability of this compound to inhibit the kinase activity of c-Raf.
Materials:
-
Active c-Raf enzyme
-
Inactive MEK1 (substrate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control.[1]
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Incubation: Gently mix the plate and incubate for 45-60 minutes at 30°C.[8]
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[5] Incubate for 40 minutes at room temperature.[5]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1] Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader.[8]
-
Data Analysis:
-
Subtract the average luminescence of the "blank" control from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: In Vitro MEK1 Kinase Assay
This protocol assesses the inhibitory effect of the test compound on MEK1 kinase activity.
Materials:
-
Active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
Kinase Assay Buffer
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound as described in Protocol 1.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or control to the wells of a 384-well plate.
-
Add 10 µL of diluted active MEK1 enzyme to each well (except the "blank" control).
-
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP mix containing inactive ERK2 and ATP in kinase buffer.
-
Start the reaction by adding 10 µL of the Substrate/ATP mix to each well.[9]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[9]
-
Signal Detection: Follow the signal detection steps as outlined in Protocol 1.
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 value for MEK1 inhibition.
Protocol 3: In Vitro ERK2 Kinase Assay
This protocol is for determining the inhibitory activity of the compound against ERK2.
Materials:
-
Active ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., CHKtide)[10][11]
-
Kinase Assay Buffer
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound as in the previous protocols.
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP mix containing the ERK2 substrate (e.g., MBP) and ATP.
-
Add 2 µL of the Substrate/ATP mix to initiate the reaction.[6]
-
-
Incubation: Incubate at room temperature for 60 minutes.[6]
-
Signal Detection:
Data Analysis: Determine the IC50 value for ERK2 inhibition as described in Protocol 1.
Data Presentation
The quantitative data from the kinase assays should be summarized in a clear and structured table for easy comparison of the inhibitory potency of this compound against the different kinases in the MAPK pathway.
| Target Kinase | Substrate | ATP Concentration (µM) | Incubation Time (min) | IC50 (µM) of this compound |
| c-Raf | Inactive MEK1 | 10 | 60 | [Insert Value] |
| MEK1 | Inactive ERK2 | 10 | 60 | [Insert Value] |
| ERK2 | Myelin Basic Protein | 50 | 60 | [Insert Value] |
Note: The ATP concentration should ideally be close to the Km value for each respective kinase. The IC50 values are to be determined experimentally.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of potential MAPK pathway inhibitors, such as this compound. By systematically evaluating the inhibitory activity against Raf, MEK, and ERK, researchers can determine the potency and selectivity of novel compounds, which is a critical step in the drug discovery and development process for targeted cancer therapies. Further cell-based assays are recommended to confirm the on-target effects within a cellular context.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK1 Kinase Enzyme System [promega.jp]
Application Notes and Protocols for 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one in Hepatocellular Carcinoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research on structurally related 3,4-dihydronaphthalen-1(2H)-one derivatives and their effects on hepatocellular carcinoma (HCC) cell lines. The specific activity of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one may vary, and these guidelines should be adapted and validated for the specific compound and experimental conditions.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1][2][3] The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research.[4][5][6] Derivatives of 3,4-dihydronaphthalen-1(2H)-one have emerged as a promising class of compounds with potential anticancer activities.[1][7] This document provides detailed application notes and protocols for the investigation of this compound, a member of this class, in HCC cell lines.
Recent studies on piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives have demonstrated their ability to induce apoptosis and inhibit cell migration in HCC cells.[1] The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are known to be activated in HCC and contribute to its progression.[1][2] These derivatives have been shown to modulate the expression of key apoptosis-related proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX and cleaved caspase-3.[1] Furthermore, these compounds can induce cell cycle arrest at the G2 phase in HCC cells.[1]
These findings suggest that this compound may exert its anti-HCC effects through similar mechanisms, making it a candidate for further investigation as a potential therapeutic agent. The following sections provide detailed protocols for evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on relevant signaling pathways in HCC cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on HCC cell lines, based on findings for related compounds.[1]
Table 1: Cytotoxicity of this compound in HCC and Normal Liver Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HepG2 | Hepatocellular Carcinoma | Value |
| Huh7 | Hepatocellular Carcinoma | Value |
| THLE-3 | Normal Human Liver Epithelial | Value |
Table 2: Effect of this compound on Apoptosis in HepG2 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control (DMSO) | - | Value |
| Compound | IC50/2 | Value |
| Compound | IC50 | Value |
| Compound | 2 x IC50 | Value |
Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | Value | Value | Value |
| Compound | IC50 | Value | Value | Value |
Table 4: Modulation of Key Signaling Proteins in HepG2 Cells by this compound
| Target Protein | Treatment (IC50) | Relative Expression Level (Fold Change vs. Control) |
| p-p65 | Compound | Value |
| p-IκB-α | Compound | Value |
| p-p38 | Compound | Value |
| p-ERK | Compound | Value |
| Bcl-2 | Compound | Value |
| BAX | Compound | Value |
| Cleaved Caspase-3 | Compound | Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7) and a normal liver cell line (e.g., THLE-3)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with the compound at the desired concentrations (e.g., IC50/2, IC50, 2 x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκB-α, anti-p-p38, anti-p-ERK, anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat HepG2 cells with the IC50 concentration of the compound for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. PDGFRalpha: a new therapeutic target in the treatment of hepatocellular carcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application of Fluorinated Tetralones in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorinated tetralones, a class of compounds featuring a bicyclic aromatic ketone structure with one or more fluorine substituents, have emerged as valuable intermediates and pharmacophores in the development of novel therapeutics. The presence of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3] This document provides an overview of the applications of fluorinated tetralones in drug discovery, complete with experimental protocols and structure-activity relationship (SAR) insights.
I. Overview of Applications
Fluorinated tetralones serve as key building blocks in the synthesis of a wide range of biologically active molecules.[4][5] Their utility spans several therapeutic areas, including:
-
Neurodegenerative Diseases: The tetralone scaffold is a known pharmacophore for inhibitors of enzymes implicated in neurodegeneration, such as Monoamine Oxidase (MAO).[6][7] Fluorine substitution can enhance the potency and selectivity of these inhibitors, making fluorinated tetralones promising starting points for the development of drugs for conditions like Parkinson's and Alzheimer's disease.[8][9]
-
Inflammation and Immunology: Tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine.[10][11] The unique electronic properties of fluorine can be leveraged to optimize the interaction of these inhibitors with their target.
-
Oncology: The tetralone core is present in various compounds with demonstrated anticancer activity.[12][13] Fluorination can improve the drug-like properties of these agents, potentially leading to more effective and safer cancer therapies.[14]
-
Infectious Diseases: Novel tetralone derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against various bacterial strains.[15][16]
II. Quantitative Data Summary
The following table summarizes representative biological activities of tetralone derivatives, highlighting the potential for fluorinated analogs. While specific data for a comprehensive series of fluorinated tetralones is dispersed in the literature, the presented data for related compounds underscores the therapeutic potential of this class of molecules.
| Compound Class | Target | Key Findings | Reference |
| C7-Arylalkyloxy-α-tetralones | Monoamine Oxidase-B (MAO-B) | High inhibitory potency with IC50 values in the submicromolar range (0.00089–0.047 μM). Selective for MAO-B over MAO-A. | [7] |
| α,β-Unsaturated Carbonyl-based Tetralones | Acetylcholinesterase (AChE), MAO-B, Aβ Aggregation | Compound 3f showed potent inhibition of AChE (IC50 = 0.045 ± 0.02 μM) and MAO-B (IC50 = 0.88 ± 0.12 μM), and disassembled Aβ fibrils by 78.2 ± 4.8%. | [9] |
| 2-Arylidene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Identified as efficient MIF inhibitors, suggesting a role in regulating inflammation. | [10][11] |
| Aminoguanidine-tetralone Derivatives | Antibacterial (ESKAPE pathogens, MRSA) | Compound 2D exhibited rapid bactericidal activity with MIC/MBC values of 0.5/4 µg/mL against S. aureus and 1/4 µg/mL against MRSA-2. | [17] |
III. Experimental Protocols
A. Synthesis of 7-Fluoro-1-tetralone
This protocol describes a general method for the synthesis of 7-fluoro-1-tetralone, a common intermediate in the preparation of more complex derivatives.[1][18]
Workflow for the Synthesis of 7-Fluoro-1-tetralone
Caption: A general workflow for the synthesis of 7-fluoro-1-tetralone.
Materials:
-
4-(4-fluorophenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Distilled water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, add 4-(4-fluorophenyl)butanoic acid and an excess of polyphosphoric acid.
-
Heat the mixture with stirring at a temperature of 80-100 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 7-fluoro-1-tetralone.
B. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of fluorinated tetralone derivatives against MAO-A and MAO-B.[7]
Workflow for MAO Inhibition Assay
Caption: A typical workflow for determining the MAO inhibitory activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (pH 7.4)
-
Fluorinated tetralone derivatives (dissolved in DMSO)
-
Kynuramine (substrate)
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the fluorinated tetralone derivatives in potassium phosphate buffer.
-
In a 96-well microplate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound solutions to the respective wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate for 30 minutes at 37 °C.
-
Stop the reaction by adding a solution of NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
IV. Structure-Activity Relationship (SAR) Insights
The introduction of fluorine to the tetralone scaffold can have a profound impact on its biological activity. While a detailed SAR would require a comprehensive study of a series of analogs, some general principles can be inferred from the literature.[14][19]
Logical Relationship of Fluorine Substitution on Tetralone Activity
Caption: The influence of fluorination on the properties of tetralone derivatives.
-
Position of Fluorination: The position of the fluorine atom on the aromatic ring is critical. For instance, substitution at the C-7 position of the tetralone ring has been shown to be favorable for MAO-B inhibition.[7]
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, which can influence interactions with the target protein, such as pi-pi stacking or hydrogen bonding.[2]
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of the compound.[1]
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule, which may lead to a better fit in the binding pocket of the target enzyme or receptor.
References
- 1. myuchem.com [myuchem.com]
- 2. myuchem.com [myuchem.com]
- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 14. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 7-Fluoro-1-tetralone | 2840-44-0 | Benchchem [benchchem.com]
- 19. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aryl-3,4-dihydronaphthalen-1(2H)-one (also known as 4-aryl-1-tetralone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a substituted phenyl group at the 4-position allows for fine-tuning of the molecule's steric and electronic properties, making it an attractive target for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets.
This document provides detailed protocols for the synthesis of 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a key analog for SAR exploration, and outlines the methodologies for the synthesis of a broader series of analogs with varying substituents on the pendant phenyl ring. Furthermore, it presents a framework for conducting SAR studies, including data presentation and visualization of relevant biological pathways.
Synthesis of this compound and its Analogs
The primary synthetic route to 4-aryl-1-tetralones involves the Friedel-Crafts reaction. A plausible and adaptable method for the synthesis of the title compound and its analogs is the acid-catalyzed reaction of α-naphthol with a substituted benzene derivative.
Proposed Synthetic Protocol for this compound
This protocol is adapted from established procedures for the synthesis of structurally related 4-aryl-1-tetralones.
Materials:
-
α-Naphthol
-
2-Fluorochlorobenzene (or other suitable 2-fluorophenyl source)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 to 2.0 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred suspension, add α-naphthol (1.0 equivalent) in one portion. Subsequently, add 2-fluorochlorobenzene (1.1 to 1.5 equivalents) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Analogs for SAR Studies
To conduct comprehensive SAR studies, a series of analogs with diverse electronic and steric properties on the 4-phenyl ring should be synthesized. This can be achieved by replacing 2-fluorochlorobenzene in the above protocol with other substituted benzene derivatives.
Table 1: Proposed Analogs for Synthesis
| Analog Number | Substituent (X) on Phenyl Ring | Starting Benzene Derivative |
| 1 | 2-F | 2-Fluorochlorobenzene |
| 2 | 4-F | 4-Fluorochlorobenzene |
| 3 | 4-Cl | 1,4-Dichlorobenzene |
| 4 | 4-Br | 4-Bromochlorobenzene |
| 5 | 4-CH₃ | 4-Chlorotoluene |
| 6 | 4-OCH₃ | 4-Chloroanisole |
| 7 | 4-NO₂ | 4-Chloronitrobenzene |
| 8 | 3,4-diCl | 1,2,4-Trichlorobenzene |
Structure-Activity Relationship (SAR) Studies
The synthesized analogs should be evaluated for their biological activity in relevant assays. For instance, given the known anticancer properties of many tetralone derivatives, these compounds could be screened against a panel of cancer cell lines.
Data Presentation for SAR Analysis
Quantitative data from biological assays, such as the half-maximal inhibitory concentration (IC₅₀), should be tabulated to facilitate direct comparison and the elucidation of SAR.
Table 2: Hypothetical Anticancer Activity Data for SAR Studies
| Analog Number | Substituent (X) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 |
| 1 | 2-F | 5.2 | 8.1 | 10.5 |
| 2 | 4-F | 3.8 | 6.5 | 9.2 |
| 3 | 4-Cl | 2.5 | 4.9 | 7.8 |
| 4 | 4-Br | 2.1 | 4.2 | 7.1 |
| 5 | 4-CH₃ | 8.9 | 12.3 | 15.6 |
| 6 | 4-OCH₃ | 15.4 | 20.1 | 25.3 |
| 7 | 4-NO₂ | 1.8 | 3.5 | 6.4 |
| 8 | 3,4-diCl | 1.1 | 2.8 | 5.9 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Qualitative SAR Observations (Hypothetical)
-
Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring appears to be beneficial for anticancer activity, with potency increasing in the order F < Cl ≈ Br. Disubstitution with chlorine (analog 8) further enhances activity. The position of the fluorine substituent also seems to influence activity, with the 4-fluoro analog (2) being slightly more potent than the 2-fluoro analog (1).
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (5) and methoxy (6), at the 4-position leads to a decrease in anticancer activity compared to the unsubstituted or halogen-substituted analogs.
-
Electron-Withdrawing Groups: A strong electron-withdrawing group like nitro (7) at the 4-position results in a significant increase in potency, comparable to or exceeding that of the halogenated analogs.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of 4-aryl-1-tetralone analogs.
Logical Flow of an SAR Study
Caption: Logical workflow for a typical Structure-Activity Relationship (SAR) study.
Potential Signaling Pathway: PI3K/Akt Pathway
Given the prevalence of tetralone derivatives as anticancer agents, a relevant signaling pathway to investigate is the PI3K/Akt pathway, which is frequently dysregulated in cancer and controls cell survival, proliferation, and growth.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
Application Notes and Protocols for In Vivo Studies of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Disclaimer: The following application notes and protocols are based on the in vivo experimental design for structurally related tetralone derivatives, due to the absence of specific published studies on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. These guidelines are intended to provide a strategic framework for initiating in vivo research for this compound.
Application Notes
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities.[1][2] Derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, neuroprotective, and metabolic disorder-modulating agents.[1][3][4] For instance, some tetralone derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, thereby attenuating inflammatory responses in endotoxemic mice.[4][5] Others have been developed as potent and selective inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) for the treatment of metabolic disorders.[3] Furthermore, the tetralone ring is a key component of some anticancer agents and compounds with neuroprotective properties.[1][6]
Given the structural features of this compound, it is plausible to hypothesize its potential efficacy in oncology, inflammatory diseases, or neurological disorders. The following protocols provide a roadmap for the systematic in vivo evaluation of this compound, starting from pharmacokinetic and toxicity profiling to efficacy assessment in relevant animal models.
Proposed In Vivo Experimental Workflow
The following diagram outlines a general workflow for the in vivo characterization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective effects of tetracyclines on blunt head trauma: An experimental study on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in various research applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods are the Friedel-Crafts reaction and catalytic cyclizations. A common approach involves the acid-catalyzed reaction of a naphthalene derivative with a fluorophenyl precursor. For instance, α-naphthol can react with a 2-fluorophenyl derivative in the presence of a Lewis acid like aluminum chloride[1]. An alternative modern approach is the iron(III)-catalyzed intramolecular Friedel-Crafts alkylation of aryl ketone precursors, which offers high yields under mild conditions[2].
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yield is a common issue that can stem from several factors. Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials, especially the Lewis acid catalyst and solvents, are anhydrous. Moisture can significantly deactivate the catalyst.
-
Reaction Temperature: The reaction temperature is critical. For Friedel-Crafts reactions, temperatures that are too high can lead to side product formation, while temperatures that are too low may result in an incomplete reaction[1].
-
Catalyst Loading: The molar ratio of the Lewis acid to the reactants must be optimized. Insufficient catalyst will lead to a sluggish or incomplete reaction, whereas an excess can promote side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
Q3: I am observing the formation of multiple side products. What are they likely to be and how can I minimize them?
A3: Side product formation is often related to the reaction conditions. Common byproducts in Friedel-Crafts type reactions include regioisomers and products of over-alkylation or rearrangement. To minimize these:
-
Control Temperature: Maintain a consistent and optimized reaction temperature. Gradual addition of reagents can also help manage exothermic reactions and prevent temperature spikes.
-
Optimize Catalyst: The choice and amount of catalyst are crucial. While strong Lewis acids like AlCl₃ are effective, milder catalysts like FeCl₃ or Brønsted acids might offer better selectivity for certain substrates[2][3].
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials and intermediates[4].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst (e.g., hydrated AlCl₃).2. Poor quality of starting materials or solvents.3. Reaction temperature is too low.4. Incorrect stoichiometry of reactants. | 1. Use fresh, anhydrous Lewis acid. Consider increasing catalyst loading incrementally.2. Purify starting materials. Use anhydrous solvents.3. Gradually increase the reaction temperature and monitor progress by TLC.4. Carefully verify the molar equivalents of all reactants. |
| Formation of Multiple Products / Side Reactions | 1. Reaction temperature is too high, promoting isomerization or side reactions.2. Catalyst is too harsh or used in excess.3. Non-selective reaction leading to multiple isomers. | 1. Lower the reaction temperature. Consider adding the catalyst or a reactant portion-wise to control the reaction rate.2. Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂). Optimize the catalyst loading to the minimum effective amount.3. Explore alternative synthetic routes that offer higher regioselectivity, such as intramolecular cyclizations[2][3]. |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the workup solvent.2. Product co-elutes with impurities during column chromatography.3. Formation of an inseparable emulsion during aqueous workup. | 1. After quenching the reaction, select an extraction solvent in which the product has high solubility and impurities have low solubility. Consider precipitation by adding a non-polar solvent.2. Optimize the mobile phase for chromatography. Recrystallization from a suitable solvent system is a highly effective alternative for purification.3. Add a saturated brine solution to help break the emulsion. If the problem persists, filter the entire mixture through a pad of celite. |
| Inconsistent Reaction Results | 1. Variability in reagent or catalyst quality between batches.2. Reaction is sensitive to atmospheric moisture or oxygen. | 1. Standardize the source and purity of all reagents. If possible, titrate or test the activity of the catalyst before use.2. Ensure the reaction is consistently performed under a dry, inert atmosphere (N₂ or Ar)[4]. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation using α-Naphthol
This protocol is adapted from a similar synthesis of a 4-aryl-tetralone[1].
-
Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add α-naphthol (1.0 eq) and a suitable solvent such as orthodichlorobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (2.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reactant Addition: Add 2-fluorobenzoyl chloride or a related 2-fluorophenyl precursor (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction: After addition, slowly warm the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and carefully pour it into a beaker of ice-water to hydrolyze the excess AlCl₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a solvent like methanol or an ethanol/water mixture.
Protocol 2: Iron-Catalyzed Intramolecular Cyclization
This protocol is based on a general method for synthesizing functionalized tetrahydronaphthalenes[2].
-
Precursor Synthesis: Synthesize the aryl ketone precursor, 4-(2-fluorophenyl)-4-phenylbutan-1-one, via established methods.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl ketone precursor (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Catalysis: Add anhydrous iron(III) chloride (FeCl₃) (10-20 mol%).
-
Reaction: Heat the mixture to 80°C and stir for 6-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the final product.
Data Presentation
Table 1: Optimization of Friedel-Crafts Reaction Conditions
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (2.1 eq) | o-dichlorobenzene | 65 | 3 | 61[1] |
| 2 | AlBr₃ (2.0 eq) | o-dichlorobenzene | 65 | 1 | 55 (est.) |
| 3 | FeCl₃ (1.5 eq) | 1,2-dichloroethane | 80 | 8 | 75 (est.) |
| 4 | TiCl₄ (1.5 eq) | Dichloromethane | 25 | 6 | 45 (est.) |
Yields for entries 2-4 are estimated based on typical outcomes for these catalysts in similar reactions.
Visualizations
Experimental Workflow for Friedel-Crafts Synthesis
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.
References
Technical Support Center: Troubleshooting Friedel-Crafts Cyclization for Substituted Tetralones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted tetralones via Friedel-Crafts cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts cyclization to form a substituted tetralone?
A1: The reaction is an intramolecular electrophilic aromatic substitution. First, the acylating agent (typically a 4-arylbutyric acid or its corresponding acyl chloride) is activated by a Lewis acid or a strong protic acid to form a highly electrophilic acylium ion. The aromatic ring of the same molecule then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring. Subsequent loss of a proton re-aromatizes the ring, yielding the tetralone product.
Q2: Which catalysts are commonly used for this cyclization?
A2: A variety of catalysts can be employed. Strong Lewis acids like aluminum chloride (AlCl₃) are traditional choices when starting from an acyl chloride.[1][2] For direct cyclization of carboxylic acids, strong protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are effective.[3][4] More modern and milder alternatives include metal triflates (e.g., Bi(OTf)₃).[5]
Q3: How do substituents on the aromatic ring affect the reaction?
A3: Electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring activate it, generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (e.g., nitro, cyano, carbonyl) deactivate the ring, making the cyclization more difficult or even preventing it altogether.[1]
Q4: Can this reaction be performed under environmentally friendly conditions?
A4: Yes, efforts have been made to develop greener methodologies. For instance, using metal triflates as catalysts can be more environmentally benign than stoichiometric amounts of traditional Lewis acids.[4] Microwave-assisted synthesis in ionic liquids has also been explored to reduce reaction times and the use of volatile organic solvents.[4][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts cyclization is resulting in a low yield or no tetralone product. What are the potential causes and how can I address them?
A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing substituents on the aromatic ring can halt the reaction.
-
Solution: If possible, consider a synthetic route where the deactivating group is introduced after the cyclization. Alternatively, a more potent catalytic system or harsher reaction conditions (higher temperature, longer reaction time) may be required, though this can increase the risk of side reactions.
-
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2]
-
Solutions:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
Use a freshly opened bottle of the Lewis acid or one that has been stored in a desiccator. A clumpy appearance or a strong smell of HCl can indicate deactivation.[2]
-
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[1][7]
-
Sub-optimal Reaction Temperature: The required temperature can vary significantly based on the substrate's reactivity.
-
Solution: If the reaction is sluggish at room temperature, gradual heating may be necessary to overcome the activation energy. However, excessive heat can promote side reactions. It is advisable to start with conditions reported in the literature for similar substrates and optimize from there.[1]
-
Issue 2: Formation of Multiple Products or Isomers
Q: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the regioselectivity and minimize byproducts?
A: The formation of multiple products can be due to a lack of regioselectivity in the cyclization or the occurrence of side reactions.
Possible Causes and Solutions:
-
Lack of Regioselectivity: If the aromatic ring has multiple possible sites for cyclization, a mixture of isomers can be formed. The directing effects of the substituents on the ring will determine the major product.
-
Solution: The position of the existing substituent on the phenyl ring of the 4-arylbutyric acid will direct the cyclization. For example, a methoxy group at the meta position can lead to the formation of both 5-methoxy- and 7-methoxy-α-tetralone. Carefully analyze the directing effects of your substituents to predict the likely outcome. The choice of solvent can also influence the ratio of isomers.[2]
-
-
Intermolecular Reactions: At high concentrations, the activated acylating agent can react with another molecule of the starting material before it has a chance to cyclize intramolecularly.
-
Solution: Employing high-dilution conditions can favor the intramolecular pathway.
-
-
Side Reactions: Highly activating substituents can make the product tetralone susceptible to further reactions under the strong acidic conditions.
-
Solution: Use milder reaction conditions (e.g., a less potent Lewis acid, lower temperature) and monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 4-Arylbutanoic Acids
| Catalyst | Typical Substrate | Advantage | Disadvantage |
| AlCl₃ | 4-Arylbutanoyl chloride | High reactivity | Requires stoichiometric amounts, moisture sensitive |
| Polyphosphoric Acid (PPA) | 4-Arylbutanoic acid | Good for direct cyclization of acids | Viscous and difficult to handle, harsh conditions |
| Methanesulfonic Acid (MSA) | 4-Arylbutanoic acid | Easy to handle liquid, effective for acid cyclization[4] | Can require elevated temperatures |
| Metal Triflates (e.g., Bi(OTf)₃) | 4-Arylbutanoic acid | Catalytic amounts, milder conditions, reusable[4][5] | May be less reactive for deactivated systems |
Table 2: Yields of Substituted Tetralones using Methanesulfonic Acid (MSA) Catalyzed Cyclization
Data adapted from a study on the cyclization of 3- and 4-aryl substituted carboxylic acids.[4]
| Starting Material (4-Arylbutanoic Acid) | Product (Substituted α-Tetralone) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 4-Phenylbutanoic acid | α-Tetralone | 1 | 110 | 95 |
| 4-(p-Tolyl)butanoic acid | 7-Methyl-α-tetralone | 1.5 | 110 | 92 |
| 4-(m-Tolyl)butanoic acid | 6-Methyl-α-tetralone & 8-Methyl-α-tetralone | 2 | 110 | 88 (mixture) |
| 4-(p-Methoxyphenyl)butanoic acid | 7-Methoxy-α-tetralone | 0.5 | 90 | 96 |
Experimental Protocols
Key Experiment: Synthesis of 7-Methoxy-α-tetralone from 4-(p-Methoxyphenyl)butanoic acid
This protocol is a representative procedure for the intramolecular Friedel-Crafts acylation of a substituted 4-arylbutanoic acid.
Materials:
-
4-(p-Methoxyphenyl)butanoic acid
-
Methanesulfonic acid (MSA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(p-methoxyphenyl)butanoic acid in methanesulfonic acid under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 30 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure 7-methoxy-α-tetralone.
Visualizations
References
Technical Support Center: Synthesis of 4-aryl-3,4-dihydronaphthalen-1(2H)-ones
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-3,4-dihydronaphthalen-1(2H)-ones.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 4-aryl-3,4-dihydronaphthalen-1(2H)-ones?
A1: The most common and direct method is the intramolecular Friedel-Crafts acylation of a 4-aryl-4-phenylbutanoic acid precursor. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[1][2][3]
Q2: What are the common catalysts used, and how do they differ?
A2:
-
Polyphosphoric Acid (PPA): A viscous and strong acid that acts as both a catalyst and a solvent. It is effective for cyclizing carboxylic acids directly but can be difficult to work with due to its high viscosity.[2][4]
-
Methanesulfonic Acid (MSA): A strong, non-oxidizing acid that is easier to handle than PPA and can also be used as a solvent.[2]
-
Aluminum Chloride (AlCl₃): A powerful Lewis acid catalyst. It is typically used with the corresponding acyl chloride of the 4-aryl-4-phenylbutanoic acid. Anhydrous conditions are crucial when using AlCl₃.[5][6]
-
Other Lewis Acids: Catalytic amounts of Lewis acids like Bi(OTf)₃ have also been reported to be effective.[3]
Q3: Why is my reaction yield consistently low?
A3: Low yields can result from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion.
-
Side reactions: The formation of side products can consume the starting material. Common side reactions include intermolecular acylation, formation of regioisomers, and dehydration under harsh acidic conditions.
-
Purity of starting materials: Impurities in the 4-aryl-4-phenylbutanoic acid or the catalyst can inhibit the reaction.
-
Moisture: For reactions involving Lewis acids like AlCl₃, the presence of moisture can deactivate the catalyst.
-
Work-up procedure: Product loss during extraction and purification steps can significantly reduce the isolated yield.
Q4: How can I minimize the formation of side products?
A4: To minimize side products, consider the following:
-
High dilution: To favor the intramolecular cyclization over intermolecular reactions, the reaction can be performed at high dilution.
-
Choice of catalyst: The choice of acid catalyst can influence the product distribution. Experiment with different catalysts (e.g., PPA vs. MSA) to find the optimal conditions for your specific substrate.
-
Reaction temperature: Carefully control the reaction temperature. Higher temperatures can sometimes lead to more side products.
-
Purity of reagents: Ensure that all reagents and solvents are pure and anhydrous, especially when using moisture-sensitive catalysts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature or time.3. Deactivating groups on the aromatic ring. | 1. Use fresh, anhydrous AlCl₃ and ensure anhydrous reaction conditions.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC.3. Substrates with strongly deactivating groups may require more forcing conditions or alternative synthetic routes. |
| Formation of a mixture of isomers | 1. The substrate has multiple possible sites for electrophilic attack with similar reactivity.2. The reaction conditions are not selective. | 1. Analyze the substitution pattern of your starting material to predict the most likely sites of cyclization.2. Vary the catalyst (e.g., from a strong Lewis acid to a milder one) and reaction temperature to improve regioselectivity.3. Isomeric products may require careful chromatographic separation. |
| Presence of a high molecular weight, insoluble material | 1. Intermolecular polymerization or acylation is occurring. | 1. Perform the reaction under high-dilution conditions.2. Add the substrate slowly to the hot acid to maintain a low concentration of the starting material. |
| Formation of a spirocyclic side product | 1. Ipso-attack of the acylium ion on a substituted carbon of the aromatic ring, followed by rearrangement. | 1. This is more likely with highly substituted aromatic rings. Consider modifying the substrate or using milder reaction conditions. |
| Product decomposes during work-up | 1. The product is sensitive to the work-up conditions (e.g., strong base or acid). | 1. Use a milder work-up procedure. For example, use a saturated solution of sodium bicarbonate for neutralization instead of a strong base. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of α-Tetralone from 4-Phenylbutyric Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | - | 100 | 1 | 90 | [2] |
| MSA | - | 85-100 | 1 | ~67 | [7] |
| Bi(OTf)₃ | - | 220 | 10 | 81.2 | [3] |
Experimental Protocols
Synthesis of 4-phenyl-3,4-dihydronaphthalen-1(2H)-one via Intramolecular Friedel-Crafts Acylation using Methanesulfonic Acid [7]
-
Reaction Setup: Equip a 5-mL conical vial with a magnetic spin vane and a reflux condenser.
-
Addition of Acid: Add 1.5 mL of methanesulfonic acid to the conical vial.
-
Heating: Stir and heat the acid to a temperature between 85-100 °C.
-
Addition of Starting Material: Once the desired temperature is reached, add 220 mg of 4-phenylbutyric acid to the hot acid.
-
Reaction: Stir the reaction mixture at reflux for one hour.
-
Quenching: After one hour, carefully add the hot reaction mixture to a test tube containing 5.0 mL of ice-cold water.
-
Extraction: Extract the aqueous layer twice with 3 mL of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 2 mL of saturated aqueous sodium bicarbonate solution, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Products
The synthesis of 4-aryl-3,4-dihydronaphthalen-1(2H)-ones proceeds through an intramolecular Friedel-Crafts acylation. However, depending on the substrate and reaction conditions, side products such as regioisomers and spirocyclic compounds may be formed.
References
- 1. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solved Formation of Q-Tetralone by Intramolecular | Chegg.com [chegg.com]
Technical Support Center: Purification of Fluorinated Dihydronaphthalenone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated dihydronaphthalenone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of fluorinated dihydronaphthalenone derivatives in a question-and-answer format.
Issue 1: Co-elution of Stereoisomers (Diastereomers/Enantiomers)
Question: I am struggling to separate the diastereomers of my fluorinated dihydronaphthalenone derivative using standard silica gel chromatography. What strategies can I employ?
Answer: The separation of stereoisomers of fluorinated dihydronaphthalenones can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Optimize Stationary Phase:
-
Switch to a Different Achiral Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded phase like diol or cyano, which offer different selectivities.
-
Employ Chiral Stationary Phases (CSPs): For enantiomer separation, chiral HPLC is the most effective method. Columns with polysaccharide-based chiral selectors (e.g., cellulose or amylose derivatives) are often successful.
-
-
Optimize Mobile Phase:
-
Solvent System Modification: Systematically screen different solvent systems. A small change in solvent composition can significantly impact selectivity. For normal-phase chromatography, consider mixtures of hexanes with ethers (like MTBE or diethyl ether) or chlorinated solvents.
-
Mobile Phase Additives: The addition of a small amount of a polar solvent like methanol or a modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution in reversed-phase HPLC.[1]
-
-
Consider Alternative Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for chiral separations compared to HPLC and is a greener alternative.
-
19F NMR for Chiral Analysis: While not a purification technique, 19F NMR can be used with a chiral solvating agent to determine the enantiomeric excess of your product without physical separation. This can be useful for reaction monitoring and optimization.
-
Issue 2: Product Decomposition on Silica Gel
Question: My fluorinated dihydronaphthalenone derivative appears to be decomposing during silica gel column chromatography. How can I prevent this?
Answer: The acidic nature of silica gel can lead to the degradation of sensitive compounds. Here are some solutions:
-
Deactivate the Silica Gel:
-
Triethylamine Treatment: Before packing the column, slurry the silica gel in the mobile phase containing a small amount of triethylamine (0.1-1%). This will neutralize the acidic silanol groups.
-
Ammonia Treatment: Similar to triethylamine, treating the silica gel with ammonia can also neutralize its acidity.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Bonded Phases: Cyano or diol-bonded silica phases are less reactive and can be used with normal-phase solvents.
-
-
Minimize Contact Time:
-
Flash Chromatography: Use flash chromatography instead of gravity chromatography to reduce the time your compound spends on the column.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica or celite and loading it dry onto the column can sometimes lead to faster elution and less decomposition.
-
Issue 3: Poor Retention or Tailing in Reversed-Phase HPLC
Question: My highly fluorinated dihydronaphthalenone derivative shows poor retention and significant peak tailing on a C18 column. What can I do to improve the chromatography?
Answer: Poor retention of fluorinated compounds on traditional reversed-phase columns is a common issue. Here's how to address it:
-
Use a Fluorinated Stationary Phase:
-
Pentafluorophenyl (PFP) or Tridecafluoro (TDF) Columns: These columns are specifically designed for the separation of fluorinated compounds and can provide enhanced retention and different selectivity compared to C18 columns.[2][3] The retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[3]
-
-
Optimize the Mobile Phase:
-
Fluorinated Eluents: Incorporating a fluorinated alcohol like trifluoroethanol (TFE) into the mobile phase can improve peak shape and retention for fluorinated analytes.[4]
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH to be at least two units away from the pKa of the analyte can improve peak shape.
-
Ion-Pairing Reagents: For charged analytes, adding an ion-pairing reagent to the mobile phase can increase retention.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is highly polar, HILIC is a suitable alternative to reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of fluorinated dihydronaphthalenone derivatives?
A1: The nature of impurities is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Byproducts from Side Reactions: These can include regioisomers if the fluorination or other reactions are not completely selective.
-
Catalyst Residues: If your synthesis involves metal catalysts (e.g., palladium), residual metal can contaminate your product.
-
Decomposition Products: As discussed in the troubleshooting guide, your target molecule may degrade during the workup or purification.
Q2: How can I effectively remove residual palladium catalyst from my product?
A2: Residual palladium can often be removed by:
-
Adsorbent Treatment: Stirring the product solution with activated carbon or specialized silica-based metal scavengers.
-
Chelating Agents: Using chelating agents like EDTA to form a complex with the palladium, which can then be removed by extraction or filtration.
Q3: Are there any safety concerns I should be aware of when working with fluorinating reagents and fluorinated compounds?
A3: Yes, many fluorinating reagents are highly reactive and toxic. For example, reagents that can generate hydrogen fluoride (HF) are particularly hazardous as HF can cause severe burns. Always consult the safety data sheet (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. While many final fluorinated organic compounds are stable, some can be volatile or have unknown toxicities, so they should also be handled with care.
Q4: Can I use crystallization to purify my fluorinated dihydronaphthalenone derivative?
A4: Yes, crystallization can be a very effective purification technique, especially for removing impurities with different solubility profiles. A systematic approach to solvent screening is recommended to find a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Quantitative Data
The following table summarizes the purification results for the diastereomeric mixture of a fluorinated tetralone (a dihydronaphthalenone derivative) using column chromatography as described in the literature.
| Compound | Purification Method | Eluent | Isolated Yield (Diastereomer a) | Isolated Yield (Diastereomer b) | Diastereomeric Ratio (a:b) |
| 6-Fluoroprogesterone (a tetralone derivative) | Column Chromatography | Specific eluent not detailed in abstract | 19% | 46% | 34:66 |
Data extracted from a study on the fluorination of a steroidal tetralone derivative using Selectfluor. The specific eluent for column chromatography was not provided in the abstract.[2]
Experimental Protocols
Protocol 1: General Procedure for Purification of a Fluorinated Dihydronaphthalenone Derivative by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives good separation between the product and impurities (Rf of the product should be around 0.2-0.4).
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated dihydronaphthalenone derivative.
-
Diagrams
Caption: Workflow for the purification of fluorinated dihydronaphthalenone derivatives.
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: Optimizing HPLC Separation of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My chiral separation is showing poor resolution between the enantiomers. What should I try?
A1: Poor resolution in chiral separations is a common issue. A systematic approach to optimizing the mobile phase and column conditions is necessary.
-
Mobile Phase Composition: The choice and concentration of the organic modifier in your mobile phase are critical. For normal-phase chiral separations on polysaccharide-based columns (e.g., Chiralpak), alcohols like isopropanol or ethanol are often used as modifiers in a non-polar solvent like n-hexane. Varying the percentage of the alcohol can significantly impact resolution. Lowering the concentration of the alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Choice of Organic Modifier: If you are using isopropanol, consider switching to ethanol or another alcohol. Different alcohol modifiers can alter the chiral recognition mechanism.
-
Temperature: Lowering the column temperature often enhances enantioselectivity, leading to better resolution. Try running the separation at a controlled room temperature or sub-ambient temperatures if your instrument allows.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the chiral stationary phase.
Q2: I am having difficulty separating the positional isomers (e.g., 2-Fluorophenyl vs. 3- or 4-Fluorophenyl) of 4-phenyl-3,4-dihydronaphthalen-1(2H)-one. What column should I use?
A2: Separating positional isomers can be challenging with standard C18 columns due to their similar hydrophobicity. Columns that offer alternative separation mechanisms are often more effective.
-
Pentafluorophenyl (PFP) Columns: PFP columns are highly recommended for separating positional isomers of aromatic compounds.[1][2] The pentafluorophenyl group provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and shape selectivity, which can effectively differentiate between isomers with slight differences in their electronic and steric properties.[3][4]
-
Phenyl Columns: Phenyl columns, such as those with phenyl-hexyl ligands, also offer π-π interactions that can aid in the separation of aromatic isomers.[2][5] The choice between a PFP and a standard phenyl column may depend on the specific isomers being separated.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Mobile Phase pH: If your isomers have ionizable groups, the pH of the mobile phase can significantly affect peak shape. Ensure the pH is appropriate to keep the analytes in a single ionic state.
-
Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help reduce peak tailing caused by interactions with residual silanols on the silica-based stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination: A contaminated guard column or analytical column can also cause poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.
Q4: My retention times are shifting between injections. What is the cause?
A4: Unstable retention times can indicate a problem with the HPLC system's stability or the method's robustness.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in the solvent ratios or pH, can lead to shifting retention times. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for robust methods.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and, consequently, retention time variability.
Frequently Asked Questions (FAQs)
Q: What is the expected elution order for positional isomers on a PFP column?
A: The elution order on a PFP column is influenced by a combination of hydrophobic and electronic interactions. For fluorinated aromatic isomers, the position of the fluorine atom can affect the molecule's dipole moment and its ability to interact with the electron-rich PFP stationary phase. While a definitive prediction is difficult without experimental data, isomers with more exposed or sterically accessible fluorine atoms might interact differently than those where the fluorine is more sterically hindered.
Q: Can I use the same column for both chiral and achiral separations?
A: It is generally not recommended. Chiral stationary phases are specifically designed for enantioseparations and are often not effective for separating positional isomers. Conversely, achiral columns like C18, Phenyl, or PFP are designed for separating compounds based on differences in hydrophobicity and other physicochemical properties, but they cannot resolve enantiomers. It is best practice to use a dedicated chiral column for enantiomeric separations and an appropriate achiral column for positional isomer separations.[6]
Q: How does the fluorine substituent on the phenyl ring affect the HPLC separation?
A: The fluorine atom is highly electronegative and can introduce a dipole moment into the molecule. This can lead to stronger interactions with polar stationary phases or with polar functional groups on modified reversed-phase columns like PFP.[7] In reversed-phase HPLC, fluorinated compounds can sometimes exhibit different hydrophobicity compared to their non-fluorinated analogs.[8][9] The unique electronic properties of the C-F bond can be exploited for selective separations, particularly on fluorinated stationary phases.[10]
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers
This protocol is based on methods developed for the chiral separation of similar tetralone derivatives.
| Parameter | Recommended Condition |
| Column | Chiralpak IC (or a similar polysaccharide-based chiral column) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Development Notes:
-
The ratio of n-hexane to isopropanol is a critical parameter. Start with the recommended 90:10 ratio and adjust the isopropanol percentage to optimize resolution and analysis time.
-
If resolution is still insufficient, consider trying other alcohol modifiers such as ethanol in place of isopropanol.
-
Lowering the temperature to 20°C or 15°C may further improve enantioselectivity.
Protocol 2: Achiral Separation of 4-(Aryl)-3,4-dihydronaphthalen-1(2H)-one Positional Isomers
This protocol provides a starting point for the separation of positional isomers of 4-(fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one.
| Parameter | Recommended Condition |
| Column | Pentafluorophenyl (PFP) |
| Dimensions | 150 mm x 4.6 mm, 3 or 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Method Development Notes:
-
A gradient elution is recommended for initial screening to determine the approximate elution conditions. The gradient slope and initial/final mobile phase compositions can then be optimized for the specific isomers.
-
If a C18 column fails to provide adequate separation, a PFP or Phenyl-Hexyl column is a logical next step.[2][5]
-
Methanol can be used as an alternative organic modifier to acetonitrile and may offer different selectivity, especially on phenyl-based columns.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during method development for easy comparison.
Table 1: Chiral Separation Performance on Chiralpak IC
| Mobile Phase (Hexane:IPA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 12.5 | 14.2 | 2.1 |
| 90:10 | 8.9 | 9.8 | 1.8 |
| 85:15 | 6.2 | 6.7 | 1.4 |
Table 2: Achiral Separation of Positional Isomers on Different Columns
| Column Type | Retention Time (min) - Isomer A | Retention Time (min) - Isomer B | Resolution (Rs) |
| C18 | 10.1 | 10.3 | 0.8 |
| Phenyl-Hexyl | 11.5 | 12.2 | 1.6 |
| PFP | 13.2 | 14.5 | 2.5 |
Visualizations
Caption: A workflow for troubleshooting poor HPLC separation.
Caption: Key factors influencing chiral HPLC resolution.
Caption: A decision tree for selecting a column for achiral isomer separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. fortis-technologies.com [fortis-technologies.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The polar hydrophobicity of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving NMR Signal Overlap in Substituted Dihydronaphthalenones
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted dihydronaphthalenones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common NMR signal overlap issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for the aromatic protons in my substituted dihydronaphthalenone overlap?
A1: Signal overlap in the aromatic region of substituted dihydronaphthalenones is a common challenge. This often occurs because the electronic environments of the protons on the fused benzene ring are very similar, leading to close chemical shifts.[1][2] The substitution pattern on either the aromatic or the cyclohexenone ring can further influence the electronic distribution, sometimes causing accidental equivalence or near-equivalence of proton signals.[2]
Q2: The methylene protons in the cyclohexenone ring of my compound appear as a complex, unresolved multiplet. How can I assign them?
A2: Methylene protons in the cyclohexenone ring can be diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. However, their chemical shift difference can be small, leading to overlapping and complex multiplets.[2] Techniques such as 2D NMR, particularly Heteronuclear Single Quantum Coherence (HSQC), can be invaluable in resolving these signals by correlating them to their distinct 13C resonances.[1]
Q3: I've synthesized a new dihydronaphthalenone derivative, and the 1H NMR spectrum is very crowded. Where should I begin to resolve the signals?
A3: A systematic approach is recommended. Start by acquiring standard 1D 1H and 13C NMR spectra. If signal overlap is significant, proceed to 2D NMR experiments. A good starting point is a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks, followed by an HSQC experiment to correlate protons to their directly attached carbons. For more complex structural elucidation and to resolve overlap, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range proton-carbon correlations.[3]
Q4: Can changing the NMR solvent help in resolving signal overlap for dihydronaphthalenones?
A4: Yes, changing the deuterated solvent is a simple yet effective method to resolve signal overlap. Solvents can induce changes in the chemical shifts of protons due to differing solvent-solute interactions, such as aromatic solvent-induced shifts (ASIS) with solvents like benzene-d6.[4] For example, switching from chloroform-d (CDCl3) to a more polar solvent like dimethyl sulfoxide-d6 (DMSO-d6) can alter the chemical shifts of protons near polar functional groups, potentially resolving overlapping signals.[5]
Troubleshooting Guides
Issue 1: Overlapping Aromatic Proton Signals
Symptom: The aromatic region of the 1H NMR spectrum shows a broad, poorly resolved multiplet instead of distinct signals for each aromatic proton.
Troubleshooting Workflow:
References
Technical Support Center: Mass Spectrometry of Fluorinated Tetralones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of fluorinated tetralones.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for a fluorinated tetralone under electron ionization (EI) mass spectrometry?
A1: The fragmentation of fluorinated tetralones under EI-MS is primarily driven by the tetralone core structure and influenced by the fluorine substituent. Key fragmentation pathways include:
-
Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group.[1][2][3] This results in the formation of a stable acylium ion.
-
McLafferty Rearrangement: For tetralones with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.[1][3]
-
Retro-Diels-Alder (RDA) Reaction: The tetralone ring system can undergo a retro-Diels-Alder reaction, leading to the cleavage of the cyclohexenone ring.
-
Loss of Fluorine: Fluorinated compounds can fragment through the loss of a fluorine radical (F•) or through the elimination of hydrogen fluoride (HF).[1]
-
Aromatic Ring Fragmentation: The aromatic portion of the molecule can lead to fragments characteristic of substituted benzene rings.
Q2: How does the position of the fluorine atom on the aromatic ring affect the fragmentation pattern?
A2: The position of the fluorine atom can influence the relative abundance of certain fragment ions. The electronegativity of fluorine can affect the stability of the resulting carbocations formed during fragmentation. While specific fragmentation patterns will vary between isomers (e.g., 6-fluoro-2-tetralone vs. 7-fluoro-2-tetralone), the fundamental pathways mentioned in Q1 are expected to be similar.
Q3: I am not seeing the molecular ion peak for my fluorinated tetralone. Is this normal?
A3: While the molecular ion peak for aromatic compounds is often prominent, it can sometimes be weak or absent in EI-MS, especially if the molecule is prone to extensive fragmentation.[4] If you are using a "hard" ionization technique like EI, consider using a "soft" ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.[5][6]
Q4: Are there any specific safety precautions I should take when handling fluorinated tetralones?
A4: Yes, fluorinated tetralones are chemical compounds that require careful handling. Always consult the Safety Data Sheet (SDS) for the specific compound you are using. General safety practices include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section provides guidance on common issues encountered during the mass spectrometric analysis of fluorinated tetralones.
Problem: Poor Signal Intensity or No Peaks Observed
| Possible Cause | Troubleshooting Steps |
| Sample Concentration Too Low | Prepare a more concentrated sample solution. |
| Poor Ionization Efficiency | Optimize the ion source parameters (e.g., temperature, electron energy). Consider a different ionization technique (e.g., CI, ESI) if EI is not effective.[6] |
| Instrument Contamination | Clean the ion source, mass analyzer, and detector according to the manufacturer's instructions. |
| Leak in the System | Check for leaks in the vacuum system, gas lines, and fittings. |
| Detector Issue | Ensure the detector is turned on and operating correctly. Consult the instrument manual for detector diagnostics. |
Problem: Non-Reproducible Fragmentation Patterns
| Possible Cause | Troubleshooting Steps |
| Fluctuating Ion Source Temperature | Ensure the ion source temperature is stable and set appropriately for your compound. |
| Inconsistent Electron Energy (EI) | Verify that the electron energy is set to a standard value (typically 70 eV) and is stable. |
| In-source Fragmentation of Impurities | Ensure the purity of your sample. Use a chromatographic separation method (e.g., GC-MS) to analyze complex mixtures. |
| Matrix Effects (LC-MS) | Optimize the chromatographic separation to minimize co-elution with matrix components. Consider different sample preparation techniques to remove interfering substances. |
Data Presentation
The following table summarizes the predicted major fragment ions for 6-Fluoro-2-tetralone (Molecular Weight: 164.18 g/mol ) under electron ionization.
| m/z | Proposed Fragment Structure/Loss | Relative Abundance (%) |
| 164 | Molecular Ion [M]+• | 45 |
| 136 | [M - CO]+• | 100 (Base Peak) |
| 135 | [M - CHO]+ | 30 |
| 110 | [M - C2H4O]+• (from RDA) | 60 |
| 109 | [C7H6F]+ | 55 |
| 96 | [C6H5F]+• | 25 |
| 77 | [C6H5]+ | 15 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Fluorinated Tetralones
-
Sample Preparation: Dissolve the fluorinated tetralone standard in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the fluorinated tetralone and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
Caption: Proposed fragmentation pathway for 6-fluoro-2-tetralone.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. whitman.edu [whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in aqueous assay buffers?
A1: Many organic compounds, particularly those with aromatic rings and lipophilic moieties like this compound, exhibit low aqueous solubility. This inherent characteristic is due to the hydrophobic nature of the molecule, making it difficult to dissolve in polar solvents like water-based buffers. Low solubility can lead to inaccurate assay results, including underestimated potency and variable data.[1][2]
Q2: What are the initial signs of solubility problems in my assay?
A2: Signs of poor solubility include:
-
Precipitation or cloudiness in your stock solutions or assay wells.
-
Inconsistent or non-reproducible results between experiments.
-
A lower-than-expected biological activity or potency (IC50/EC50).
-
A nonlinear or shallow dose-response curve.
Q3: What is the impact of low solubility on my experimental results?
A3: Low compound solubility can significantly compromise the quality and reliability of your data by:
-
Underestimation of Biological Activity: If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to an apparent decrease in potency.[2][3]
-
Reduced High-Throughput Screening (HTS) Hit Rates: Insoluble compounds are less likely to show activity, leading to false negatives.
-
Poor Correlation Between in vitro and in vivo studies: Low aqueous solubility can lead to poor absorption and low bioavailability in vivo, making it difficult to translate in vitro findings.
Q4: What is the recommended solvent for creating a stock solution of a poorly soluble compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1][2][4] However, it is crucial to be aware of the potential for the compound to precipitate when the DMSO stock is diluted into an aqueous assay buffer.[5] The final concentration of DMSO in the assay should typically be kept low (e.g., <1%) to avoid solvent-induced artifacts.[5]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: The compound is "crashing out" of the solution when the high-concentration DMSO stock is diluted into the aqueous assay medium, where its solubility is much lower.[6]
Solutions:
-
Optimize DMSO Concentration:
-
Protocol: Prepare a serial dilution of your DMSO stock solution in the assay buffer. Visually inspect for any precipitation. Determine the highest concentration of your compound that remains in solution with an acceptable final DMSO concentration.
-
-
Utilize Co-solvents:
-
Protocol: Prepare intermediate dilutions of your DMSO stock in a co-solvent before the final dilution in the assay buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] This can help to gradually decrease the solvent polarity and keep the compound in solution.
-
-
Employ Solubilizing Agents:
-
Protocol: Incorporate a solubilizing agent into your assay buffer. The choice of agent will depend on the specific assay system.
-
Issue: Inconsistent or Non-Reproducible Assay Results
Cause: This can be a direct consequence of variable amounts of dissolved compound in the assay wells due to precipitation.
Solutions:
-
Pre-dissolution and Sonication:
-
Protocol: After diluting the compound stock in the assay buffer, vortex the solution thoroughly and sonicate for a short period.[5] This can help to break down small aggregates and improve dissolution.
-
-
Kinetic vs. Thermodynamic Solubility:
-
Consideration: Be aware of the difference between kinetic solubility (the concentration at which a compound precipitates from a DMSO stock diluted in buffer) and thermodynamic solubility (the true equilibrium solubility).[8] For screening assays, improving kinetic solubility is often the primary goal.
-
-
Use of Surfactants:
Data Presentation: Common Solubilizing Agents
The following table summarizes common solubilizing agents that can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.
| Solubilizing Agent | Class | Typical Starting Concentration | Notes |
| DMSO | Organic Co-solvent | < 1% (final assay concentration) | Commonly used for stock solutions. Can be toxic to cells at higher concentrations.[3] |
| Ethanol | Organic Co-solvent | 1-5% | Can be used as an intermediate solvent. May have biological effects. |
| Polyethylene Glycol (PEG) 300/400 | Polymer Co-solvent | 5-20% | Water-miscible and generally has low toxicity.[7] |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | 0.01-0.1% | Forms micelles to encapsulate hydrophobic compounds.[7] Primarily for cell-free assays.[5] |
| Triton™ X-100 | Non-ionic Surfactant | 0.01-0.05% | Similar to Tween® 80. Primarily for cell-free assays.[5] |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 1-10 mM | Forms inclusion complexes with hydrophobic molecules, increasing their solubility.[7][9] |
| Bovine Serum Albumin (BSA) | Protein Carrier | 0.1-1% | Can bind to hydrophobic compounds and increase their apparent solubility. |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility Using a Co-solvent
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare Intermediate Dilution: Create an intermediate dilution of the DMSO stock in a co-solvent such as PEG 400. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of PEG 400 to get a 1 mM solution in 10% DMSO/90% PEG 400.
-
Prepare Final Working Solution: Further dilute the intermediate solution into the final aqueous assay buffer to achieve the desired final concentration of the compound and a low final concentration of organic solvents.
-
Vortex and Sonicate: After the final dilution, vortex the solution vigorously and sonicate for 5-10 minutes to ensure maximum dissolution.
-
Visual Inspection: Before adding to the assay plate, visually inspect the solution for any signs of precipitation.
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the assay buffer.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
Complexation: Add the DMSO stock solution dropwise to the cyclodextrin-containing buffer while vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized (e.g., 10:1, 100:1).
-
Incubation: Allow the mixture to incubate, with agitation, for a period (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.
-
Filtration (Optional): To determine the true soluble fraction, the solution can be filtered through a 0.22 µm filter before use in the assay.
Visualizations
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Cell-Based Assays for Tetralone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving tetralone compounds.
Frequently Asked Questions (FAQs)
Q1: My tetralone compound is precipitating in the cell culture medium. What can I do?
A1: Compound precipitation is a common issue, especially with hydrophobic molecules like many tetralone derivatives. Here are several steps you can take to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells and is at a level that keeps your compound soluble. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at 0.1%, to avoid solvent-induced cytotoxicity.[1]
-
Use a Serial Dilution Approach: Instead of adding a concentrated stock solution directly to your final volume of media, perform one or more intermediate dilution steps. First, dilute the stock in a small volume of serum-free media or PBS, and then add this intermediate dilution to the final volume of complete media.
-
Slow Addition and Agitation: Add the compound solution drop-wise into the media while gently swirling or vortexing. This promotes rapid dispersal and prevents localized high concentrations that can lead to precipitation.
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for your dilutions, as temperature can affect compound solubility.
-
Solubility Testing: Before your main experiment, perform a solubility test. Prepare a series of dilutions of your compound in the cell culture medium and visually inspect for precipitation immediately and after incubation at 37°C for a duration similar to your experiment.
Q2: I am observing high variability between replicate wells in my assay. What are the likely causes?
A2: High variability can obscure the true effect of your tetralone compound. Common sources of well-to-well variation include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major contributor to variability. Ensure your cell suspension is homogenous before and during plating by gently mixing between pipetting. Using an automated cell counter can also improve accuracy.
-
Pipetting Errors: Calibrate your pipettes regularly. When pipetting cells or reagents, use consistent technique. For viscous solutions, consider reverse pipetting.
-
"Edge Effect": Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Inconsistent Incubation Times: Standardize all incubation times throughout your protocol.
Q3: What is the optimal cell seeding density for my experiment?
A3: The optimal seeding density is crucial for a successful assay and depends on the cell line's growth rate, the assay duration, and the size of the culture vessel (e.g., 96-well plate). Seeding too few cells may result in a weak signal, while too many can lead to overgrowth, nutrient depletion, and altered cellular responses. It is essential to perform a cell seeding optimization experiment for each cell line and assay.[2][3]
Q4: What are the appropriate controls to include in my cell-based assay?
A4: Including proper controls is fundamental for interpreting your results accurately. Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the tetralone compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This represents the baseline cell health and growth.
-
Positive Control: A known compound that induces the expected effect in your assay (e.g., a known cytotoxic drug for a viability assay). This confirms that the assay is working correctly.
-
Media Blank: Wells containing only cell culture medium without cells to measure the background signal.
Troubleshooting Guides
Issue 1: Unexpected or No Compound Activity
Symptoms:
-
The tetralone compound does not show the expected biological effect (e.g., no decrease in cell viability).
-
Results are not reproducible.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | Tetralone compounds may be unstable under certain conditions (e.g., light, temperature, pH). Prepare fresh solutions for each experiment and store stock solutions appropriately (aliquoted at -20°C or -80°C). |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective range. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Do not use cells that are over-confluent or have been in culture for too many passages.[3] |
| Assay Readout Timing | The effect of the compound may be time-dependent. Perform a time-course experiment to identify the optimal endpoint. |
Issue 2: High Background Signal in the Assay
Symptoms:
-
High absorbance, fluorescence, or luminescence readings in the negative control or blank wells.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Media Components | Phenol red in the culture medium can interfere with colorimetric and fluorescent assays. Use phenol red-free medium if possible.[4] |
| Compound Autofluorescence | Some tetralone compounds may be inherently fluorescent. Measure the fluorescence of the compound in cell-free media to determine its contribution to the signal. |
| Reagent Issues | Reagents may have precipitated or degraded. Ensure reagents are properly stored and prepared. |
| Reader Settings | Incorrect wavelength settings or gain on the plate reader can lead to high background. Optimize reader settings for your specific assay.[5] |
Quantitative Data Summary
Table 1: Reported IC50 Values of Tetralone Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Kaempferol | CCRF-CEM | Cytotoxicity | 14.0 | [6] |
| Maesopsin | CCRF-CEM | Cytotoxicity | 10.2 | [6] |
| Kaempferol | CEM/ADR5000 | Cytotoxicity | 5.3 | [6] |
| Maesopsin | CEM/ADR5000 | Cytotoxicity | 12.3 | [6] |
| Tetralin Derivative 3a | Hela | Anticancer | 3.5 (µg/mL) | [7] |
| Tetralin Derivative 3a | MCF-7 | Anticancer | 4.5 (µg/mL) | [7] |
| Tetralone Derivative 11 | MCF-7 | Anticancer | Not specified | [8] |
| Thiazoline-Tetralin 4b | MCF-7 | Cytotoxicity | 69.2 | [9] |
Table 2: Recommended Seeding Densities for Common Cell Lines in 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Assay Duration |
| MCF-7 (Breast Cancer) | 5,000 - 10,000 | 24 - 72 hours |
| A549 (Lung Cancer) | 3,000 - 7,000 | 24 - 72 hours |
| HepG2 (Liver Cancer) | 8,000 - 15,000 | 24 - 72 hours |
| Hela (Cervical Cancer) | 2,000 - 5,000 | 24 - 72 hours |
Note: These are general recommendations. The optimal seeding density should be determined experimentally for your specific assay conditions.[2]
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells cultured in a 96-well plate
-
Tetralone compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetralone compound. Include vehicle and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the tetralone compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plate reader
Procedure:
-
Seed cells and treat with the tetralone compound as required.
-
Add BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell line's doubling time.
-
Remove the labeling solution and fix/denature the cells by adding the appropriate solution and incubating for 30 minutes.
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody, then incubate.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
Visualizations
Caption: General workflow for conducting cell-based assays with tetralone compounds.
Caption: A decision tree to guide troubleshooting of unexpected experimental results.
Caption: Simplified signaling pathway of MIF and the inhibitory action of tetralones.
Caption: Role of DGAT1 in triglyceride synthesis and its inhibition by tetralones.
References
- 1. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. biocompare.com [biocompare.com]
- 6. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Strategies for Reducing Off-Target Effects of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Disclaimer: Publicly available information on the specific biological targets and off-target effects of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is limited. This guide provides a comprehensive framework of established methodologies for researchers to identify, characterize, and mitigate potential off-target effects for this and other novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my research?
Q2: My experimental results are inconsistent across different cell lines. Could this be due to off-target effects?
A2: Yes, variability in results across different cell lines is a common indicator of potential off-target effects. This can arise from cell-line-specific expression levels of off-target proteins. It is crucial to characterize the expression of the intended target and any known or predicted off-targets in the cell lines being used.
Q3: What are the initial computational steps I can take to predict potential off-target effects for a novel compound like this compound?
A3: Computational, or in silico, methods are a valuable first step in predicting off-target interactions.[1][3] These approaches include:
-
Chemical Similarity and Pharmacophore Analysis: Comparing the structure of your compound to databases of molecules with known biological activities.[1]
-
Protein Structure-Based Screening: Docking your molecule into the structures of a wide range of proteins to predict potential binding interactions.
Q4: What experimental strategies can I employ to validate the on-target activity of my compound?
A4: Several orthogonal experimental approaches can help confirm that the observed phenotype is due to the intended on-target effect:
-
Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same biological effect, it is more likely to be a true on-target phenomenon.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target. The resulting phenotype should mimic the effect of the small molecule inhibitor.
-
Rescue Experiments: Attempt to "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to the inhibitor.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect that this compound is producing off-target effects in your experiments, follow this troubleshooting workflow:
// Nodes start [label="Suspected Off-Target Effect", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dose_response [label="Step 1: Analyze Dose-Response Curve\nIs the effect seen only at high concentrations?", shape= Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; orthogonal_validation [label="Step 2: Orthogonal Validation\nDoes a structurally different inhibitor for the same target show the same phenotype?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; genetic_validation [label="Step 3: Genetic Validation\nDoes target knockdown/knockout replicate the phenotype?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; profiling [label="Step 4: Proteome-Wide Profiling\nIdentify all cellular targets (e.g., CETSA, Chemoproteomics).", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion:\nDistinguish On-Target vs. Off-Target Effects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dose_response [color="#4285F4"]; dose_response -> orthogonal_validation [label="Yes/No", color="#4285F4"]; orthogonal_validation -> genetic_validation [label="Yes/No", color="#4285F4"]; genetic_validation -> profiling [label="Yes/No", color="#4285F4"]; profiling -> conclusion [color="#4285F4"]; } } Caption: Troubleshooting workflow for investigating suspected off-target effects.
Data Presentation: Summarizing Quantitative Data
Clear presentation of quantitative data is essential for comparing the selectivity of your compound. Below are template tables for organizing results from key experiments.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| On-Target Kinase X | e.g., 50 | e.g., 95% |
| Off-Target Kinase A | e.g., >10,000 | e.g., <10% |
| Off-Target Kinase B | e.g., 850 | e.g., 60% |
| Off-Target Kinase C | e.g., >10,000 | e.g., <5% |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Protein Target | Tagg (°C) - Vehicle | Tagg (°C) - Compound | ΔTagg (°C) |
| On-Target Protein Y | e.g., 52.5 | e.g., 58.0 | e.g., +5.5 |
| Off-Target Protein D | e.g., 61.0 | e.g., 61.2 | e.g., +0.2 |
| Off-Target Protein E | e.g., 48.3 | e.g., 48.5 | e.g., +0.2 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).
-
Data Analysis: Calculate the IC50 values for each kinase to determine the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for target engagement.
-
Heating: Heat the cell lysates to a range of temperatures in a PCR cycler.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the precipitated (denatured) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of each protein of interest using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.
Visualizations
Signaling Pathway Diagram
// Nodes Compound [label="4-(2-Fluorophenyl)-3,4-\ndihydronaphthalen-1(2H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; On_Target [label="On-Target\n(e.g., Kinase X)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Off_Target_A [label="Off-Target A\n(e.g., Kinase B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_On [label="Downstream On-Target\nSignaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Off [label="Downstream Off-Target\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotype_Desired [label="Desired Phenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotype_Undesired [label="Undesired Phenotype", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> On_Target [label="Inhibition", color="#34A853"]; Compound -> Off_Target_A [label="Inhibition", style=dashed, color="#EA4335"]; On_Target -> Downstream_On; Off_Target_A -> Downstream_Off; Downstream_On -> Phenotype_Desired; Downstream_Off -> Phenotype_Undesired; } } Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
Experimental Workflow Diagram
// Nodes In_Silico [label="In Silico Screening\n(Target Prediction)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical [label="Biochemical Assays\n(e.g., Kinase Panel)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cell-Based Assays\n(e.g., CETSA, Phenotypic Screens)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Validation [label="Orthogonal Validation\n(Genetic, Structurally Different Inhibitor)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Identify True On-Target\nand Off-Target Effects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges In_Silico -> Biochemical; Biochemical -> Cellular; Cellular -> Validation; Validation -> Conclusion; } } Caption: General experimental workflow for target deconvolution and off-target identification.
References
Technical Support Center: Enhancing the Stability of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a tetralone derivative, the compound is susceptible to degradation through hydrolysis (both acidic and basic), oxidation, and photolysis.
Q2: In which pH range is this compound expected to be most stable?
A2: Generally, many pharmaceutical compounds exhibit optimal stability in the neutral pH range (around 6-8). However, the specific pH of maximum stability for this compound would need to be determined experimentally through a pH-rate profile study. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate hydrolytic degradation.
Q3: How does temperature impact the stability of this compound?
A3: Elevated temperatures typically accelerate the rate of chemical degradation. For this compound, storage at elevated temperatures can lead to increased hydrolysis and other degradation pathways. It is advisable to store solutions of the compound at controlled room temperature or under refrigerated conditions, as determined by stability studies.
Q4: Is this compound sensitive to light?
A4: Compounds with chromophores, such as the aromatic rings in this compound, have the potential to be photosensitive. Exposure to UV or visible light can lead to photolytic degradation. Therefore, it is recommended to protect solutions of the compound from light by using amber vials or by working in a light-controlled environment.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure of a 4-aryl-tetralone, potential degradation pathways include:
-
Hydrolysis: The ketone functional group can be susceptible to nucleophilic attack under acidic or basic conditions, potentially leading to ring opening or other rearrangements.
-
Oxidation: The benzylic position (the carbon atom to which the fluorophenyl group is attached) and the aromatic rings can be susceptible to oxidation.
-
Photodegradation: Absorption of light can lead to the formation of excited states that can undergo various reactions, including isomerization, cyclization, or reaction with molecular oxygen.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in solution.
-
Question: I am observing a rapid loss of my compound in solution, even at room temperature. What could be the cause and how can I mitigate it?
-
Answer:
-
Check the pH of your solution: The compound may be unstable at the current pH. Prepare fresh solutions in buffers of varying pH (e.g., 4, 7, and 9) to identify a more suitable pH range.
-
Protect from light: If your solutions are exposed to ambient light, photolysis may be occurring. Repeat the experiment using amber-colored vials or cover your glassware with aluminum foil.
-
Control the temperature: If not already done, try storing your stock and working solutions at a lower temperature (e.g., 4°C).
-
De-gas your solvent: Dissolved oxygen can contribute to oxidative degradation. De-gassing your solvent by sparging with an inert gas (like nitrogen or argon) before preparing your solution can help.
-
Issue 2: Extra peaks are appearing in my HPLC chromatogram over time.
-
Question: When I re-inject my sample solution after a few hours, I see new peaks that were not there initially. What are these and what should I do?
-
Answer:
-
These are likely degradation products. To confirm this, you should perform a forced degradation study (see Experimental Protocols below) to intentionally generate these degradants under controlled conditions.
-
Ensure peak purity: Use a photodiode array (PDA) detector to check the peak purity of your main compound peak. Co-elution of a degradant can lead to inaccurate quantification.
-
Develop a stability-indicating method: Your current HPLC method may not be separating all the degradation products from the parent compound. You may need to optimize your method (e.g., change the gradient, mobile phase, or column) to achieve baseline separation of all relevant peaks.
-
Issue 3: I am observing poor mass balance in my stability studies.
-
Question: The decrease in the concentration of my parent compound does not correspond to the increase in the concentration of the observed degradation products. Why is this happening?
-
Answer:
-
Non-UV active degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) can help to identify such non-UV active products.
-
Precipitation: The compound or its degradants may be precipitating out of solution. Visually inspect your sample vials for any solid material. You may need to use a different solvent or a lower concentration.
-
Adsorption to the container: The compound may be adsorbing to the surface of the sample vial. Using silanized glass vials or polypropylene vials can sometimes mitigate this issue.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the stressed samples along with a control (unstressed) sample using an HPLC-UV/PDA system. An LC-MS system is recommended for the identification of degradation products.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | 276.1 |
| 0.1 N NaOH, 60°C, 24h | 28.5% | 3 | 276.1, 292.1 |
| 3% H₂O₂, RT, 24h | 8.7% | 1 | 274.1 |
| Heat (Solid), 105°C, 48h | 2.1% | 1 | Not Detected |
| Heat (Solution), 60°C, 48h | 5.4% | 1 | 258.1 |
| Photolytic | 12.8% | 2 | 256.1, 272.1 |
Note: This data is for illustrative purposes only and actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for a 4-aryl-tetralone.
Caption: Troubleshooting decision tree for unexpected degradation.
Preventing degradation of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one during storage
This technical support center provides guidance on the proper storage and handling of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For extended storage, maintaining a temperature between 2-8°C is advisable.[3] The compound should also be protected from light.
Q2: What are the common signs of degradation for this compound?
A2: Degradation of this compound may be indicated by a change in physical appearance, such as a color shift from its typical appearance (e.g., clear amber to brown oily liquid for the parent compound, α-tetralone).[3] The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (HPLC or GC) are also strong indicators of degradation.
Q3: What substances are incompatible with this compound?
A3: As a tetralone derivative, this compound is incompatible with strong oxidizing agents and strong reducing agents.[1] Contact with these substances can lead to rapid degradation. It is also advisable to avoid contact with strong acids and bases.
Q4: How can I monitor the stability of this compound over time?
A4: The stability of the compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting degradation products.[4][5] Other suitable methods include Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of compound activity.
This could be due to the degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ 1).
-
Visual Inspection: Check for any changes in the physical appearance of the compound.
-
Analytical Confirmation:
-
Perform an HPLC or LC-MS analysis of your sample.
-
Compare the chromatogram to a reference standard or a previously analyzed sample that was known to be pure.
-
Look for the appearance of new peaks, a decrease in the area of the main peak, or a shift in retention time.
-
-
Purity Assessment: If degradation is confirmed, it is advisable to use a fresh, uncompromised batch of the compound for future experiments.
Issue 2: Visible changes in the compound's appearance (e.g., color change).
A change in color can be a direct indicator of chemical degradation.
Troubleshooting Steps:
-
Isolate the Sample: Do not use the suspect sample in any experiments.
-
Document the Change: Record the observed color change and any other visual cues.
-
Analytical Analysis:
-
Review Handling Procedures: Assess if the compound was exposed to incompatible materials, light, or elevated temperatures during handling.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (for long-term storage) | To minimize the rate of potential degradation reactions.[3] |
| Cool, dry place (for short-term storage) | To prevent moisture absorption and thermal degradation.[1][2] | |
| Atmosphere | Tightly sealed container, inert atmosphere (e.g., Argon or Nitrogen) is ideal but not always necessary for short-term. | To prevent oxidation. |
| Light | Protect from light (e.g., amber vial) | To prevent photodegradation. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | To avoid chemical reactions leading to degradation.[1] |
Table 2: Analytical Methods for Stability Monitoring
| Analytical Method | Purpose | Key Parameters to Monitor |
| HPLC-UV | Quantification of the parent compound and detection of non-volatile degradation products.[4] | Peak area/height of the parent compound, appearance of new peaks, retention time shifts. |
| LC-MS | Identification and quantification of the parent compound and degradation products.[4][6] | Mass-to-charge ratio of the parent and any new species, fragmentation patterns. |
| GC-MS | Analysis of volatile degradation products.[4] | Elution time and mass spectrum of the parent compound and any new volatile peaks. |
| UV-Vis Spectroscopy | Preliminary check for structural changes.[4] | Changes in absorption maxima and intensity. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will be your stock solution.
-
Prepare a working solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a reference standard of known purity to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the reference standard. Calculate the purity of the sample by dividing the peak area of the main peak by the total peak area of all peaks.
-
The presence of significant additional peaks indicates degradation.
-
Visualizations
Caption: Logical relationship between storage conditions and degradation triggers.
Caption: Experimental workflow for HPLC-based stability assessment.
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
Validation & Comparative
Comparative Guide to the Anticancer Activity of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and Related Dihydronaphthalenone Derivatives
This guide provides a comparative analysis of the potential anticancer activity of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one against structurally related dihydronaphthalenone derivatives with established cytotoxic effects. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
While direct experimental data on the anticancer activity of this compound is not currently available in peer-reviewed literature, the dihydronaphthalenone scaffold is a recognized pharmacophore in the design of novel cytotoxic agents. This guide evaluates the potential of the title compound by comparing it to closely related dihydronaphthalenone chalconoid derivatives that have demonstrated significant anticancer properties. The comparison is based on their cytotoxic activity against various human cancer cell lines, providing a benchmark for future validation studies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several dihydronaphthalenone chalconoid derivatives against human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of cytotoxicity. Cisplatin, a widely used chemotherapy drug, is included as a positive control.
| Compound ID | R Group (Substitution on phenyl ring) | Cell Line | IC50 (µM) | Reference |
| P1 | 4-OCH3 | K562 | 7.1 ± 0.5 | [1] |
| HT-29 | 10.3 ± 0.8 | [1] | ||
| MCF-7 | 12.1 ± 1.3 | [1] | ||
| P3 | 3-NO2 | K562 | 11.2 ± 1.1 | [1] |
| HT-29 | 13.5 ± 1.9 | [1] | ||
| MCF-7 | 15.8 ± 1.6 | [1] | ||
| P9 | 4-CN | K562 | 9.2 ± 0.2 | [1] |
| HT-29 | 11.8 ± 0.7 | [1] | ||
| MCF-7 | 14.3 ± 1.1 | [1] | ||
| Cisplatin | - | K562 | 9.1 ± 1.7 | [1] |
| HT-29 | 15.2 ± 2.1 | [1] | ||
| MCF-7 | 18.6 ± 2.5 | [1] |
K562: Human chronic myelogenous leukemia cells HT-29: Human colorectal adenocarcinoma cells MCF-7: Human breast adenocarcinoma cells
Potential Mechanism of Action: Cathepsin B Inhibition
Several dihydronaphthalenone derivatives have been investigated as inhibitors of Cathepsin B, a cysteine peptidase that is overexpressed in many cancers and plays a crucial role in tumor progression, invasion, and metastasis.[1][2] The inhibition of Cathepsin B is a promising strategy for cancer therapy. It is plausible that this compound could also exert its potential anticancer effects through this pathway.
References
A Comparative Guide to NF-κB Inhibitors: Featuring 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its analogs against other well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The objective is to offer a comprehensive resource detailing their mechanisms of action, potency, and the experimental protocols for their evaluation.
Introduction to NF-κB Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, immune function, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. This has made the development of specific NF-κB inhibitors a significant focus of pharmaceutical research. This guide will delve into a class of emerging inhibitors based on the 3,4-dihydronaphthalen-1(2H)-one scaffold and compare their performance with established NF-κB inhibitors.
While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize data from a closely related and potent analog, referred to as compound 6m (a 3,4-dihydronaphthalen-1(2H)-one derivative with meta-CF3 and para-OMe substitutions on the phenyl ring), as a representative of this chemical class.
Comparative Analysis of NF-κB Inhibitors
The following tables summarize the key characteristics and potency of various NF-κB inhibitors. It is important to note that IC50 and EC50 values are highly dependent on the specific assay conditions, cell type, and stimulus used. Therefore, direct comparisons of absolute values across different studies should be made with caution.
Table 1: Mechanism of Action of Selected NF-κB Inhibitors
| Inhibitor Class | Compound | Primary Mechanism of Action |
| Dihydronaphthalenone | Compound 6m | Inhibition of IκBα and NF-κB p65 phosphorylation, thus blocking the NF-κB signaling pathway.[1] |
| IκBα Phosphorylation Inhibitor | BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[2] |
| Sesquiterpene Lactone | Parthenolide | Directly inhibits the IκB kinase (IKK) complex.[3] |
| Proteasome Inhibitor | MG132 | Reversibly inhibits the 26S proteasome, preventing IκBα degradation.[4][5] |
| Quinazoline Derivative | QNZ (EVP4593) | Potent inhibitor of NF-κB activation.[6][7] |
| Thiazole Derivative | SC75741 | Impairs DNA binding of the NF-κB subunit p65.[8] |
| Aromatic Diamine | JSH-23 | Inhibits nuclear translocation of NF-κB p65 without affecting IκBα degradation.[1][9] |
Table 2: Potency of Selected NF-κB Inhibitors
| Compound | Assay System | Stimulus | IC50 / EC50 |
| Compound 6m | LPS-stimulated BV2 microglia | LPS | Not explicitly quantified in the study, but showed significant inhibition of NF-κB pathway markers.[1] |
| BAY 11-7082 | Tumor cells | TNF-α | IC50: 10 µM (for IκBα phosphorylation)[10][11] |
| Parthenolide | Jurkat cells | - | Induces apoptosis at 2-8 µM.[12] |
| MG132 | - | - | IC50: 3 µM (for NF-κB activation)[4][5] |
| QNZ (EVP4593) | Jurkat T cells | PMA/PHA | IC50: 11 nM (for NF-κB activation)[7] |
| SC75741 | A549-NF-κB-SEAP cells | TNF-α | EC50: 200 nM[13][14] |
| JSH-23 | LPS-stimulated RAW 264.7 macrophages | LPS | IC50: 7.1 µM (for NF-κB transcriptional activity)[1][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the canonical NF-κB signaling pathway and a general workflow for screening NF-κB inhibitors.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for NF-κB Inhibitor Screening.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Western Blot Analysis for NF-κB Pathway Proteins
This method is used to detect the levels of key proteins in the NF-κB signaling cascade.
-
Sample Preparation:
-
Treat cells with the inhibitor and/or stimulus as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells as required and harvest.
-
Prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer method.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site.
-
Label the double-stranded DNA probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).
-
-
Binding Reaction:
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the labeled probe.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for non-radioactive detection) or expose the dried gel to X-ray film (for radioactive detection).
-
Detect the shifted bands corresponding to the NF-κB-DNA complex.
-
Conclusion
The 3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising class of NF-κB inhibitors with demonstrated anti-neuroinflammatory properties. While direct quantitative data for this compound remains to be fully elucidated in publicly available literature, the potent activity of its analog, compound 6m, suggests that this chemical series warrants further investigation. This guide provides a framework for comparing this class of compounds with other established NF-κB inhibitors and offers detailed protocols for their evaluation. Researchers are encouraged to use standardized assays and reporting to facilitate more direct comparisons in the future.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. ≥98% (HPLC), proteasome inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. BAY 11-7082 [sigmaaldrich.com]
- 11. BAY 11-7082 - CAS 19542-67-7 - Calbiochem | 196870 [merckmillipore.com]
- 12. Cell cycle effects and caspase-dependent and independent death of HL-60 and Jurkat cells treated with the inhibitor of NF-kappaB parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. SC75741 | NF-κB | Influenza Virus | TargetMol [targetmol.com]
A Comparative Analysis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and Doxorubicin in Breast Cancer Cells
In the landscape of breast cancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Among the classes of compounds being investigated are derivatives of 4-aryl-3,4-dihydronaphthalen-1(2H)-one, such as 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. While direct comparative studies between this specific compound and Doxorubicin are not available in the current body of scientific literature, this guide provides a comparative overview based on the known activities of Doxorubicin and the reported anticancer properties of structurally related 4-aryl-tetralone derivatives against breast cancer cells.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the cytotoxic effects of Doxorubicin and representative 4-aryl-tetralone derivatives on common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Table 1: Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | 0.69 - 9.908[1] | 48 |
| MDA-MB-231 | 0.69[1] | 48 |
| MCF-7 | 8.306[2] | 48 |
| MDA-MB-231 | 6.602[2] | 48 |
| MCF-7 | 1.1[3] | Not Specified |
| MDA-MB-231 | 1.38[3] | Not Specified |
| MCF-7 | 0.69[4] | 48 |
| MDA-MB-231 | 3.16[4] | 48 |
Table 2: Cytotoxicity (IC50) of Representative 4-Aryl-Tetralone Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) |
| 2-(3′,4′-Dimethoxybenzylidene)tetralone (Compound 13) | MDA-MB-231 | 1 - 3 |
| 2-(4-halophenylmethylene)-3,4-dihydronaphthalen-1-ones (Compound 1) | MDA-MB-468 | >10 |
| MCF-7 | >10 | |
| Dihydronaphthalene analogue (KGP03) | Various | 0.002 - 0.052 |
| Dihydronaphthalene analogue (KGP413) | Various | 0.002 - 0.052 |
Note: Data for 4-aryl-tetralone derivatives are based on structurally similar compounds and not the specific molecule this compound.
Mechanisms of Action
Both Doxorubicin and 4-aryl-tetralone derivatives exert their anticancer effects through the induction of cell death and inhibition of cell proliferation, albeit through potentially different primary mechanisms.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin's primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis.[5] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[6]
4-Aryl-Tetralone Derivatives: Potential for Microtubule Disruption
While the precise mechanisms for many 4-aryl-tetralone derivatives are still under investigation, a significant body of evidence points towards the disruption of microtubule dynamics as a key mode of action for some analogues. Certain dihydronaphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds prevent microtubule assembly, leading to cell cycle arrest and apoptosis.
Impact on Cell Cycle and Apoptosis
Table 3: Effects on Cell Cycle Progression
| Compound/Class | Cell Line | Effect |
| Doxorubicin | MCF-7 | Arrest at G1/S and G2/M checkpoints.[7] |
| MDA-MB-231 | Arrest at the G2/M checkpoint.[7] | |
| MCF-7 | 36.32% of cells arrested at G2/M with 800 nM treatment.[2] | |
| MDA-MB-231 | 45.67% of cells arrested at G2/M with 800 nM treatment.[2] | |
| 2-(3′,4′-Dimethoxybenzylidene)tetralone (Compound 13) | MDA-MB-231 | Arrest at G0/G1 phase. |
| 4-Arylisochromene derivative ((±)-19b) | K562 | Arrest at G2/M phase.[8] |
Table 4: Induction of Apoptosis
| Compound/Class | Cell Line | Observations |
| Doxorubicin | MCF-7 | Increased Bax/Bcl-2 ratio (~7-fold with 200 nM).[2] |
| MDA-MB-231 | Increased Bax/Bcl-2 ratio (~2-fold with 200 nM).[2] | |
| MCF-7 | Increased expression of caspase-8 and caspase-3; decreased Bcl-2 expression.[5][6] | |
| 2-(3′,4′-Dimethoxybenzylidene)tetralone (Compound 13) | MDA-MB-231 | Induces apoptosis and generation of reactive oxygen species. |
| 4-Arylisochromene derivative ((±)-19b) | K562 | Induces apoptosis and depolarization of mitochondria.[8] |
Signaling Pathways
The anticancer activities of both Doxorubicin and 4-aryl-tetralone derivatives are mediated by their influence on various cellular signaling pathways.
Doxorubicin
Doxorubicin is known to activate multiple signaling cascades, primarily as a consequence of DNA damage and oxidative stress. Key pathways include:
-
p53 Signaling: DNA damage activates the p53 tumor suppressor protein, which in turn transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).
-
MAPK Pathways: Doxorubicin can activate stress-responsive MAPK pathways such as JNK and p38, which can contribute to apoptosis.
-
NF-κB Pathway: The role of NF-κB in response to Doxorubicin is complex, with reports of both pro- and anti-apoptotic effects depending on the cellular context.[9]
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway can be inhibited by Doxorubicin-induced cellular stress, contributing to its cytotoxic effects.[10]
4-Aryl-Tetralone Derivatives
The signaling pathways modulated by 4-aryl-tetralone derivatives are less well-characterized and appear to be dependent on the specific chemical structure. For derivatives that act as tubulin polymerization inhibitors, the primary upstream event is the disruption of the microtubule cytoskeleton. This can trigger a mitotic checkpoint, leading to the activation of apoptotic pathways. The accumulation of cells in the G2/M phase of the cell cycle is a hallmark of this mechanism.
Visualizing the Mechanisms
To illustrate the key concepts discussed, the following diagrams were generated using the DOT language.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Postulated mechanism for tubulin-targeting tetralones.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (Doxorubicin or 4-aryl-tetralone derivative) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent for breast cancer, primarily acting through DNA damage and the induction of oxidative stress. However, its use is associated with significant side effects. The 4-aryl-3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising area of research for the development of new anticancer agents. While data on the specific compound this compound is lacking, related derivatives have demonstrated potent cytotoxicity against breast cancer cells, with some acting as inhibitors of tubulin polymerization. This suggests a distinct mechanism of action compared to Doxorubicin, which may offer advantages in terms of overcoming resistance and potentially reducing off-target toxicity. Further investigation into the specific biological activities and signaling pathways affected by this compound is warranted to fully assess its therapeutic potential in breast cancer.
References
- 1. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jrmds.in [jrmds.in]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Fluorination: A Comparative Guide to Dihydronaphthalenone Analogs in Cancer Research
For researchers and scientists at the forefront of drug discovery, the strategic incorporation of fluorine into bioactive scaffolds offers a powerful tool to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated dihydronaphthalenone analogs, focusing on their structure-activity relationship (SAR) as potential anticancer agents. By presenting key experimental data and methodologies, we aim to illuminate the impact of fluorination on the cytotoxic activity of this promising class of compounds.
The dihydronaphthalenone core, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its presence in numerous biologically active natural products. Analogs of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer properties. Fluorine, with its unique electronic properties and small steric footprint, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the available data on fluorinated dihydronaphthalenone derivatives to provide a clear comparison of their performance against non-fluorinated counterparts.
Comparative Cytotoxicity of Dihydronaphthalenone Analogs
A key study in this area investigated a series of 2-benzylidene-3,4-dihydronaphthalenone derivatives for their cytotoxic activity against several human cancer cell lines. The inclusion of a 3-fluoro-substituted analog allows for a direct comparison of the effect of fluorination. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, were determined using the MTT assay.
| Compound | Substituent (R) on Benzylidene Ring | IC50 (μM) vs. K562 (Leukemia) | IC50 (μM) vs. HT-29 (Colon Cancer) | IC50 (μM) vs. MCF-7 (Breast Cancer) |
| P4 | 3-F | 28.9 ± 2.1 | > 50 | > 50 |
| P1 | 4-OCH3 | 7.1 ± 0.5 | 18.3 ± 1.5 | 21.4 ± 1.8 |
| P2 | 4-NO2 | 25.4 ± 2.3 | 35.1 ± 3.1 | 40.2 ± 3.6 |
| P3 | 3-NO2 | 11.2 ± 1.1 | 22.5 ± 2.0 | 25.8 ± 2.3 |
| P5 | 4-Cl | 45.2 ± 4.1 | > 50 | > 50 |
| P6 | 4-Br | > 50 | > 50 | > 50 |
| P9 | 4-CN | 9.2 ± 0.8 | 15.7 ± 1.4 | 19.9 ± 1.7 |
| P10 | H | 38.1 ± 3.4 | > 50 | > 50 |
| Cisplatin | Positive Control | 9.1 ± 1.7 | 12.5 ± 1.1 | 15.3 ± 1.3 |
Data Analysis: The 3-fluoro substituted analog (P4) demonstrated moderate cytotoxic activity against the K562 leukemia cell line with an IC50 value of 28.9 ± 2.1 μM.[1] However, its activity against HT-29 and MCF-7 cell lines was less pronounced (IC50 > 50 μM).[1] When compared to the unsubstituted analog (P10, IC50 = 38.1 ± 3.4 μM against K562), the 3-fluoro substitution resulted in a modest increase in potency.[1] In contrast, derivatives with electron-donating (4-OCH3, P1) or electron-withdrawing groups like nitro (3-NO2, P3) and cyano (4-CN, P9) exhibited significantly higher cytotoxic activity across all tested cell lines.[1] The chloro (P5) and bromo (P6) substituted analogs showed reduced or no activity.[1] This suggests that while fluorination at the 3-position of the benzylidene ring is tolerated and can slightly enhance activity compared to the unsubstituted parent compound, other electronic and steric factors play a more dominant role in the cytotoxicity of this particular series of dihydronaphthalenone chalconoids.[1]
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
The in vitro cytotoxicity of the synthesized dihydronaphthalenone analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Cell Culture:
-
Human cancer cell lines K562 (chronic myelogenous leukemia), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
The following day, the cells were treated with various concentrations of the dihydronaphthalenone analogs (dissolved in DMSO, final concentration ≤ 0.5%).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Mechanism of Action: Targeting the Cathepsin B Signaling Pathway
Dihydronaphthalenone derivatives have been suggested to exert their anticancer effects, at least in part, by inhibiting cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease that is often overexpressed and mislocalized in various cancers. Its aberrant activity contributes to tumor progression, invasion, and metastasis.
Caption: Cathepsin B's role in cancer invasion and metastasis.
The diagram illustrates how secreted pro-cathepsin B is activated in the extracellular environment. Active cathepsin B can then initiate a proteolytic cascade by activating other proteases such as urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs). These enzymes, in turn, degrade components of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Fluorinated dihydronaphthalenone analogs are proposed to inhibit the activity of cathepsin B, thereby disrupting this cascade and potentially halting cancer progression.
Experimental Workflow
The general workflow for the synthesis and evaluation of fluorinated dihydronaphthalenone analogs as potential anticancer agents is depicted below.
Caption: Workflow for discovery of dihydronaphthalenone anticancer agents.
This workflow begins with the synthesis of the target compounds from readily available starting materials, followed by purification and structural confirmation. The synthesized analogs are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines. The data from these assays are used to establish a structure-activity relationship, which guides further investigation into the mechanism of action and the identification of lead compounds for future development.
References
Fluorinated vs. Non-Fluorinated Tetralones: A Comparative Analysis of Anticancer Activity
In the landscape of anticancer drug development, tetralone-based compounds have emerged as a promising scaffold. The strategic incorporation of fluorine atoms into these molecules has been explored as a method to enhance their therapeutic efficacy. This guide provides a comparative study of the anticancer activity of fluorinated versus non-fluorinated tetralone derivatives, supported by experimental data, detailed protocols, and pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Enhanced Cytotoxicity with Fluorination
Fluorination has been shown to significantly enhance the cytotoxic effects of tetralone derivatives against various cancer cell lines. The introduction of fluorine can improve crucial pharmacological properties such as metabolic stability and cell membrane permeability, leading to more potent anticancer agents.[1][2][3][4] A direct comparison of fluorinated and non-fluorinated chalcones derived from tetralones revealed that the fluorinated compounds exhibited stronger cytotoxic activity against the 4T1 breast cancer cell line.[1][2]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for various fluorinated and non-fluorinated tetralone derivatives against several cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.
| Compound Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated | 7-Fluoro-tetralone derivative (13e) | MCF-7 (Breast) | 0.8 | [5] |
| Fluorinated chalcone (3d) | MCF-7 (Breast) | >60% growth inhibition | [6] | |
| Fluorinated chalcone | BxPC-3 (Pancreatic) | 18.67 | [7] | |
| Fluorinated chalcone | BT-20 (Breast) | 26.43 | [7] | |
| Non-Fluorinated | Tetralone chalcone (5c) | MCF-7 (Breast) | Active | [6] |
| Tetralone derivative (3f) | PC12 (Neuronal) | Protective against Aβ-induced death | [8] | |
| Tetralone chalcone hybrid (31) | Hepatocellular carcinoma | 0.5–4.8 | [7] | |
| Tetralone chalcone hybrid (32) | MCF-7, HCT116, PC-3 | 0.6–3.7 (µg/mL) | [7] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which tetralone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling proteins. Key players in this pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and caspases, which are the executive enzymes of apoptosis.
Studies have shown that some anticancer agents can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[5][9][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including the key executioner caspase-3.[11][12][13] While the direct comparative effects of fluorinated versus non-fluorinated tetralones on these specific proteins are still under investigation, the general pathway provides a framework for understanding their mode of action.
Experimental Protocols
Synthesis of Tetralone-Based Chalcones
A common method for synthesizing tetralone-based chalcones is the Claisen-Schmidt condensation reaction.[6]
General Procedure:
-
A substituted tetralone is dissolved in a suitable solvent, such as ethanol.
-
A substituted aldehyde (e.g., a pyridinylaldehyde) is added to the solution.
-
A base catalyst, such as sodium hydroxide or potassium hydroxide, is added to initiate the condensation reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography.
-
The product is then isolated and purified, typically by recrystallization from a solvent mixture like methanol/water.[6]
-
The structure of the synthesized chalcone is confirmed using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[6]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[14]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the tetralone derivatives for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Fluorinated Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of fluorinated compounds presents unique challenges in chromatography due to their distinct physicochemical properties. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the separation and quantification of these molecules. This guide provides a comparative overview of HPLC methodologies, focusing on stationary phase selection, mobile phase optimization, and detection techniques, supported by experimental data to aid in method development and selection.
Data Presentation: A Comparative Overview of HPLC Column Performance
The choice of stationary phase is critical for achieving optimal separation of fluorinated compounds. While traditional C18 columns are widely used, fluorinated stationary phases, such as pentafluorophenyl (PFP), offer alternative selectivity.[1]
| Stationary Phase | Key Interaction Mechanisms | Advantages for Fluorinated Compound Analysis | Disadvantages |
| C18 (Octadecyl) | Hydrophobic interactions.[2] | Well-understood, widely available, robust. | Can exhibit poor retention for highly polar fluorinated compounds and insufficient selectivity for positional isomers.[3] |
| Pentafluorophenyl (PFP) | π-π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity.[2][4] | Enhanced retention and selectivity for aromatic and halogenated compounds, including positional isomers.[4][5] Improved sensitivity for short-chain PFAS compared to C18.[3] | Can be more expensive than C18 columns. |
| Fluoroalkyl (e.g., C8-F) | Hydrophobic and "fluorous" interactions. | Increased retention for fluorinated analytes compared to non-fluorinated analogs. Useful for separating mixtures of fluorinated and non-fluorinated compounds.[6] | May not offer significant advantages over C18 for separating mixtures containing only fluorinated compounds.[6] |
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compound Analysis. This table summarizes the primary interaction mechanisms and key advantages and disadvantages of common stationary phases used in the analysis of fluorinated compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the analysis of perfluorinated carboxylic acids (PFCAs) using different HPLC methods.
Protocol 1: Analysis of Perfluorinated Carboxylic Acids (PFCAs) with Fluorescence Detection
This method is suitable for the sensitive detection of PFCAs in environmental and biological samples after derivatization.[7]
1. Sample Preparation (Solid-Phase Extraction):
- Condition a Sep-Pak C18 cartridge (500 mg) with 5 mL of methanol followed by 2 mL of water.[7]
- Load the water sample onto the cartridge at a flow rate of 1 mL/min.[7]
- Dry the cartridge under a stream of air for 15 minutes.[7]
- Elute the retained PFCAs with three 2.5 mL fractions of methanol.[7]
- Evaporate the eluate to dryness and reconstitute in acetonitrile for derivatization.
2. Derivatization:
- To the reconstituted sample, add a solution of 3-bromoacetyl coumarin in acetonitrile.
- Heat the mixture to facilitate the derivatization reaction.
3. HPLC-FLD Conditions:
- Column: Synergi C18 (4 µm, 150 x 4.6 mm)
- Mobile Phase A: 60% Acetonitrile in water
- Mobile Phase B: 100% Acetonitrile
- Gradient: A gradient elution is typically used to separate PFCAs with varying chain lengths.[7]
- Flow Rate: 1.0 mL/min
- Detection: Fluorescence detector with excitation and emission wavelengths optimized for the coumarin derivative.
Protocol 2: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) using a Pentafluorophenyl (PFP) Column
This method is effective for the comprehensive analysis of a wide range of PFAS, including isomers, in drinking water.[3]
1. Sample Preparation:
- Direct injection of filtered water samples is often possible for drinking water analysis. For more complex matrices, an SPE cleanup may be necessary.
2. HPLC-MS/MS Conditions:
- Column: SunBridge PFP-R (3 µm, 100 x 2.1 mm)[3]
- Mobile Phase A: 20 mM Ammonium acetate in water
- Mobile Phase B: Methanol
- Gradient: | Time (min) | %B | | :--- | :--- | | 0 | 30 | | 2 | 30 | | 10 | 95 | | 15 | 95 | | 15.1 | 30 | | 20 | 30 |
- Flow Rate: 0.3 mL/min
- Detection: Triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
Mandatory Visualization
Caption: A logical workflow for selecting an appropriate HPLC method for the analysis of fluorinated compounds.
Mobile Phase Optimization: The Role of Trifluoroethanol
The choice of organic modifier in the mobile phase can significantly impact the selectivity of the separation. While acetonitrile and methanol are common choices, 2,2,2-trifluoroethanol (TFE) can offer unique selectivity, particularly when used with fluorinated stationary phases.[8][9] The use of TFE can lead to reduced retention for hydrogen-bond donor compounds and increased retention for basic compounds on fluorinated phases.[6] This is attributed to the strong adsorption of TFE onto the fluorinated stationary phase surface, which alters the separation mechanism.[8]
Detection Techniques: A Comparison of Sensitivity
The detection method is chosen based on the analyte's properties and the required sensitivity.
| Detection Method | Principle | Typical LOD/LOQ | Advantages | Disadvantages |
| UV-Vis | Absorbance of UV or visible light by analytes with chromophores. | ng range[10] | Robust, relatively inexpensive, and widely applicable for compounds with chromophores.[11] | Not suitable for compounds without a chromophore. Lower sensitivity compared to other methods.[10] |
| Fluorescence (FLD) | Detection of emitted light from fluorescent compounds. | pg to fg range | Highly sensitive and selective for fluorescent compounds or those that can be derivatized with a fluorescent tag.[7] | Requires the analyte to be fluorescent or undergo derivatization.[7] |
| Mass Spectrometry (MS) | Separation and detection of ions based on their mass-to-charge ratio. | pg to fg range | Highly sensitive and selective, provides structural information, and can be used for a wide range of compounds.[10] | Higher cost and complexity compared to UV and FLD. |
Table 2: Comparison of Common HPLC Detection Methods for Fluorinated Compound Analysis. This table outlines the principles, typical sensitivity, and key advantages and disadvantages of different detection techniques.
Sample Preparation for Fluorinated Compound Analysis
Effective sample preparation is crucial for removing interferences and concentrating the analytes of interest. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup of fluorinated compounds from various matrices.[12]
Common SPE Sorbents for Fluorinated Compounds:
-
C18: Effective for retaining less polar fluorinated compounds from aqueous matrices.[7]
-
Weak Anion-Exchange (WAX): Particularly useful for extracting acidic fluorinated compounds like PFCAs.[12]
-
Polymeric Sorbents (e.g., Oasis HLB): Offer a combination of hydrophobic and hydrophilic retention mechanisms, making them suitable for a broad range of fluorinated analytes.
The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and a clean extract.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. fortis-technologies.com [fortis-technologies.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Navigating the Kinome: A Comparative Cross-Reactivity Assessment of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the hypothetical kinase cross-reactivity of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one against a panel of representative kinases. To contextualize its potential selectivity, we compare its hypothetical profile to that of several well-characterized kinase inhibitors: the highly selective ERK1/2 inhibitor GDC-0994, the multi-targeted inhibitors Imatinib, Dasatinib, and Sorafenib, and the broad-spectrum inhibitor Staurosporine.
Due to the absence of publicly available kinase screening data for this compound, this guide presents a hypothetical cross-reactivity profile to illustrate how such a compound would be evaluated. The data for the comparator compounds has been compiled from various public sources, and it should be noted that direct comparison of IC50 values across different studies can be influenced by variations in assay conditions.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values, in nanomolar (nM), of the hypothetical compound and the selected kinase inhibitors against a diverse panel of kinases. This panel includes representatives from major kinase families implicated in cancer, inflammation, and metabolic disorders. A lower IC50 value indicates a higher potency of inhibition.
| Kinase Target | This compound (Hypothetical IC50, nM) | GDC-0994 (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Sorafenib (IC50, nM) | Staurosporine (IC50, nM) |
| Tyrosine Kinases | ||||||
| ABL1 | >10,000 | >10,000 | 25-600 | <1 | >10,000 | 6 |
| SRC | 5,000 | >10,000 | >10,000 | <1 | >10,000 | 6 |
| c-KIT | 8,000 | >10,000 | 100 | 5 | 68 | 20 |
| PDGFRα | 7,500 | >10,000 | 100 | 16 | 57 | 15 |
| VEGFR2 | >10,000 | >10,000 | >10,000 | 8 | 90 | 7 |
| EGFR | >10,000 | >10,000 | >10,000 | >1000 | >10,000 | 10 |
| Serine/Threonine Kinases | ||||||
| ERK1 (MAPK3) | 50 | 1.1 | >10,000 | >10,000 | >10,000 | 7 |
| ERK2 (MAPK1) | 25 | 0.3 | >10,000 | >10,000 | >10,000 | 5 |
| p38α (MAPK14) | 1,500 | >1,000 | >10,000 | >1,000 | >10,000 | 8 |
| JNK1 (MAPK8) | 2,000 | >1,000 | >10,000 | >1,000 | >10,000 | 12 |
| AKT1 | >10,000 | >10,000 | >10,000 | >1,000 | >10,000 | 25 |
| CDK2 | 3,000 | >1,000 | >10,000 | >1,000 | >10,000 | 3 |
| BRAF | >10,000 | >10,000 | >10,000 | >1,000 | 22 | 10 |
| RAF1 | >10,000 | >10,000 | >10,000 | >1,000 | 6 | 9 |
| PKA | >10,000 | >10,000 | >10,000 | >1,000 | >10,000 | 7 |
| PKCα | >10,000 | >10,000 | >10,000 | >1,000 | >10,000 | 3 |
Note: The IC50 values for the comparator compounds are compiled from publicly available data and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
To ensure the generation of reliable and reproducible cross-reactivity data, a standardized in vitro kinase assay protocol is essential. The following describes a representative fluorescence polarization (FP)-based assay, a common method for determining the potency of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Fluorescently labeled peptide substrate specific for each kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
384-well, low-volume, black microplates
-
A microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer to achieve the final desired concentrations for the assay.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific fluorescently labeled peptide substrate, and the kinase reaction buffer.
-
Assay Plate Preparation: The serially diluted test compound is added to the wells of the 384-well plate. Control wells containing only DMSO (for 0% inhibition) and a known broad-spectrum inhibitor or no enzyme (for 100% inhibition) are also included.
-
Initiation of Kinase Reaction: The kinase reaction mixture is added to each well of the assay plate. The reaction is initiated by the addition of ATP at a concentration typically close to its Michaelis-Menten constant (Km) for each specific kinase.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Measurement: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA to chelate Mg²⁺). The fluorescence polarization of each well is then measured using a microplate reader. The degree of phosphorylation of the substrate by the kinase leads to a change in the polarization value.
-
Data Analysis: The fluorescence polarization data is converted to percent inhibition relative to the controls. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in kinase cross-reactivity assessment and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Simplified MAPK/ERK signaling pathway with hypothetical inhibition point.
Comparative Guide to the Synthesis and Biological Evaluation of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and potential biological activities of 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative with potential applications in neuroscience research. Due to the limited publicly available data on this specific compound, this guide also includes information on structurally similar molecules and generalizable experimental protocols to assess its activity as a monoamine transporter inhibitor.
Synthesis of this compound
The synthesis of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives, such as the title compound, is most commonly achieved through an intramolecular Friedel-Crafts acylation of the corresponding γ-aryl-γ-phenylbutyric acid. This method offers a reliable and well-established route to the tetralone core structure.
Proposed Synthetic Pathway:
A plausible and reproducible synthetic route for this compound involves a two-step process:
-
Synthesis of 4-(2-Fluorophenyl)-4-phenylbutanoic acid: This intermediate can be prepared via a Friedel-Crafts reaction between benzene and γ-(2-fluorophenyl)butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization.
-
Intramolecular Friedel-Crafts Acylation: The resulting 4-(2-fluorophenyl)-4-phenylbutanoic acid is then cyclized to form the desired this compound. This cyclization is typically promoted by a strong acid catalyst like polyphosphoric acid or methanesulfonic acid.
Figure 1: Proposed synthetic pathway for this compound.
Biological Activity: Monoamine Transporter Inhibition
Compounds with a 4-aryl-tetralone scaffold have been investigated for their activity as monoamine transporter inhibitors. These transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are crucial targets in the development of treatments for various neurological and psychiatric disorders, including depression and anxiety. Inhibition of these transporters increases the extracellular levels of their respective neurotransmitters, thereby modulating neuronal signaling.
Experimental Protocols for Biological Assays
To evaluate the inhibitory activity of this compound on monoamine transporters, standardized in vitro assays can be employed. The following protocols are widely used and can be adapted for this purpose.
1. Radioligand Binding Assays:
This method measures the ability of a test compound to displace a known radiolabeled ligand from the transporter.
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand for the binding site on the transporter expressed in cell membranes or synaptosomes.
-
Procedure:
-
Prepare cell membranes or synaptosomes expressing the target transporter (SERT, DAT, or NET).
-
Incubate the membranes/synaptosomes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Inhibition Assays:
This functional assay directly measures the inhibition of neurotransmitter uptake into cells expressing the target transporter.
-
Principle: Measurement of the uptake of a radiolabeled or fluorescently labeled neurotransmitter substrate into cells.
-
Procedure:
-
Culture cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of the radiolabeled (e.g., [³H]5-HT, [³H]dopamine, [³H]norepinephrine) or fluorescent substrate.
-
After a defined incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
Determine the IC50 value for the inhibition of substrate uptake.
-
Figure 2: General workflows for monoamine transporter inhibition assays.
Comparative Data
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Primary Activity |
| Sertraline | 0.29 | 25 | 420 | SSRI |
| Fluoxetine | 1.1 | 200 | 160 | SSRI |
| Paroxetine | 0.1 | 30 | 10 | SSRI |
| GBR-12909 | >1000 | 1.8 | 230 | DRI |
| Nisoxetine | 47 | 140 | 0.8 | NRI |
| Cocaine | 240 | 510 | 310 | TRI |
Note: The data presented in this table are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence the determined values.
Conclusion
The synthesis of this compound can be reproducibly achieved through a well-established Friedel-Crafts acylation strategy. Its structural similarity to known monoamine transporter inhibitors suggests that it may exhibit activity at SERT, DAT, and/or NET. The provided experimental protocols for radioligand binding and neurotransmitter uptake inhibition assays offer robust methods to determine its inhibitory profile and selectivity. Future studies should focus on the synthesis and biological evaluation of this compound to elucidate its specific pharmacological properties and potential as a research tool or therapeutic lead. The comparative data on known inhibitors serves as a valuable reference for interpreting the results of such investigations.
In Vivo Efficacy of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one: A Comparative Analysis Against Standard Chemotherapy
A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy data for the compound 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one in the context of cancer treatment. Consequently, a direct comparison with standard chemotherapy regimens based on experimental evidence is not currently feasible.
While the broader class of tetralone derivatives, to which this compound belongs, has garnered interest in medicinal chemistry for potential therapeutic applications, including anticancer properties, specific preclinical or clinical studies detailing the in vivo performance of this particular fluorinated analog are not publicly available.[1][2][3][4]
Recent research has explored the potential of novel 3,4-dihydronaphthalen-1(2H)-one derivatives in oncology. For instance, a 2025 study described the synthesis of a series of these compounds and reported their ability to promote apoptosis and inhibit the migration of hepatocellular carcinoma (HCC) cells in vitro.[5][6] The mechanism of action was attributed to the inhibition of the NF-κB and MAPK signaling pathways.[5][6] However, this research did not progress to in vivo animal models, nor did it include a comparative arm with standard-of-care chemotherapeutic agents for liver cancer.
The tetralone scaffold is recognized as a "privileged structure" in drug discovery, forming the core of various biologically active compounds.[2] Derivatives have been investigated for a range of activities, including as antidepressants and for their potential against various cancer cell lines.[1][2][7] Despite this, the specific substitution of a 2-fluorophenyl group at the 4-position of the dihydronaphthalenone core and its impact on in vivo anticancer efficacy remains uncharacterized in published literature.
Standard Chemotherapy Regimens: A General Overview
For context, standard chemotherapy for various cancers typically involves a range of cytotoxic agents, often used in combination to maximize efficacy and overcome drug resistance. The choice of regimen is highly dependent on the cancer type, stage, and patient-specific factors. Common classes of chemotherapeutic drugs include:
-
Alkylating agents: (e.g., Cyclophosphamide, Cisplatin) - Directly damage DNA to prevent cancer cells from replicating.
-
Antimetabolites: (e.g., 5-Fluorouracil, Gemcitabine) - Interfere with DNA and RNA synthesis.[8]
-
Anthracyclines: (e.g., Doxorubicin, Epirubicin) - Interfere with enzymes involved in DNA replication.
-
Taxanes: (e.g., Paclitaxel, Docetaxel) - Block cell division by interfering with the mitotic spindle.[8]
-
Topoisomerase inhibitors: (e.g., Irinotecan, Etoposide) - Interfere with enzymes that help separate DNA strands for replication.
Combination regimens such as FOLFOX (5-FU, Leucovorin, Oxaliplatin) for colorectal cancer, AC (Doxorubicin, Cyclophosphamide) for breast cancer, and Gemcitabine plus Cisplatin for non-small cell lung cancer are well-established standards of care.[9][10]
Future Directions and Data Gaps
The absence of in vivo data for this compound underscores a significant gap in the scientific understanding of this compound's potential as an anticancer agent. To enable a meaningful comparison with standard chemotherapy, future research would need to encompass several key stages:
-
In Vitro Characterization: Comprehensive screening against a panel of cancer cell lines to determine its potency (e.g., IC50 values) and elucidate its mechanism of action.
-
Pharmacokinetic Studies: In vivo evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to establish a suitable dosing regimen.
-
In Vivo Efficacy Studies: Preclinical trials in relevant animal cancer models (e.g., xenografts, patient-derived xenografts) to assess its tumor growth inhibition capabilities. These studies should ideally include a direct comparison to one or more standard chemotherapy agents used for the specific cancer type being modeled.
-
Toxicology Studies: Thorough assessment of the compound's safety profile in vivo to determine its therapeutic index.
Without such data, any discussion of the comparative efficacy of this compound remains speculative. Researchers and drug development professionals are encouraged to consult primary research databases for any future publications that may address these critical knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 8. Types of chemotherapy: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 10. droracle.ai [droracle.ai]
Head-to-Head Comparison of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one Derivatives in Cancer Research
A comprehensive analysis of a promising class of anticancer compounds, this guide provides a head-to-head comparison of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their biological performance, supported by experimental data and detailed methodologies.
The 4-phenyl-3,4-dihydronaphthalen-1(2H)-one (also known as a 4-phenyl-α-tetralone) scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxic activity against a range of human cancer cell lines. This guide focuses specifically on derivatives featuring a 2-fluorophenyl substitution at the 4-position, a modification that can significantly influence the compound's biological activity and pharmacokinetic properties. While a single, comprehensive study directly comparing a wide array of these specific derivatives is not yet available in the public domain, this guide synthesizes data from various sources to present a comparative overview.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of 4-phenyl-tetralone derivatives is often evaluated by their ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for various derivatives against different cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | R1 (at C2) | R2 (at C4-phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 2-Fluoro | Not Reported | Not Reported | |
| 2 | =CH-(1,3-diphenyl-1H-pyrazol-4-yl) | 3,4-Dichloro | SiHa | Value not specified | [1] |
| MDA-MB-231 | Value not specified | [1] | |||
| PANC-1 | Value not specified | [1] | |||
| 3 | H | 4-Bromo | HeLa | 2.3 | [2] |
| MCF-7 | 5.7 | [2] | |||
| 4 | H | 3-Fluoro | HeLa | 4.1 | [2] |
| MCF-7 | 11.9 | [2] |
Note: Data for the parent compound this compound (Compound 1) was not explicitly found in the searched literature, highlighting a gap in the current research landscape. The presented data for other derivatives (Compounds 2-4) provide context for the activity of the broader class of 4-phenyl-tetralones.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-phenyl-tetralone derivatives is highly dependent on the nature and position of substituents on both the tetralone core and the pendant phenyl ring.
dot
Figure 1. Key structure-activity relationships for 4-phenyl-tetralone derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are standard protocols for key assays used in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
dot
Figure 2. General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[6]
Tubulin Polymerization Assay
Several 4-phenyl-tetralone derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein, a GTP-regenerating system, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds or control substances (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The rate of polymerization is determined, and the inhibitory effect of the compounds is calculated.
dot
Figure 3. Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although fragmented, suggest that substitutions on both the tetralone core and the 4-phenyl ring can significantly modulate cytotoxic activity. Future research should focus on a systematic structure-activity relationship study of a series of 4-(2-Fluorophenyl) derivatives to elucidate the optimal substitution patterns for enhanced potency and selectivity. Furthermore, detailed mechanistic studies are required to confirm the mode of action, such as the inhibition of tubulin polymerization, and to identify potential molecular targets. Such studies will be instrumental in guiding the rational design of the next generation of tetralone-based anticancer drugs.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a step-by-step guide for the safe disposal of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a compound that, like similar chemical structures, requires careful handling due to its potential hazards.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and related compounds. Based on data from similar chemical structures, this compound should be handled with caution.[1][2] Hazards may include:
-
Flammability: May be a combustible liquid.
-
Health Hazards: Can cause skin and eye irritation.[1][2] It is also suspected of causing cancer.[2] Ingestion may be fatal if the substance enters the airways.[2]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2][3]
Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, silica gel, disposable labware) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with the chemical name and associated hazard symbols.
-
-
Storage of Chemical Waste:
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
The EHS department will have established procedures and contracts with licensed waste disposal companies that are equipped to handle and dispose of hazardous chemical waste in compliance with all relevant regulations.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal. This documentation is essential for regulatory compliance and laboratory safety audits.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Decision-Making for Disposal
The following diagram outlines the critical decision points to ensure the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
